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  • Product: 2,2-Difluoro-3-methylsulfanyl-propionic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,2-Difluoro-3-methylsulfanyl-propionic acid (CAS 1823774-80-6): Properties, Synthesis, and Potential Applications

Introduction The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and bioavailability of bioactive compounds. The difluoromethylene (CF2) group, in particular, is of growing interest as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxymethylene unit, offering a powerful tool for modulating molecular properties.

This technical guide provides a comprehensive overview of 2,2-Difluoro-3-methylsulfanyl-propionic acid (CAS 1823774-80-6), a novel molecule that combines the key structural features of a difluorinated carbon center, a sulfur-containing side chain, and a carboxylic acid moiety. While specific experimental data for this compound is not yet widely available in the public domain, this document will leverage established principles of physical organic chemistry and data from structurally related analogs to provide a robust predictive analysis of its properties, potential synthetic routes, and promising areas for research and application. This guide is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science who are interested in the potential of this and similar fluorinated compounds.

Predicted Physicochemical Properties

The physicochemical properties of 2,2-Difluoro-3-methylsulfanyl-propionic acid are dictated by the interplay of its three primary functional groups: the carboxylic acid, the difluoromethylene group, and the methylsulfanyl group. Based on data for analogous compounds, the following properties can be predicted:

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C4H6F2O2SBased on the chemical structure.
Molecular Weight 156.15 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar short-chain carboxylic acids and thioethers are often liquids or low-melting solids.
Boiling Point Estimated 200-250 °CThe presence of the polar carboxylic acid group and the increased molecular weight due to fluorine and sulfur atoms would suggest a higher boiling point than propionic acid (141 °C).
Solubility Moderately soluble in water; soluble in organic solventsThe carboxylic acid group will impart some water solubility, while the rest of the molecule provides lipophilic character, favoring solubility in alcohols, ethers, and chlorinated solvents.
pKa Estimated 2.5 - 3.5The electron-withdrawing effect of the two fluorine atoms on the alpha-carbon is expected to significantly increase the acidity of the carboxylic acid compared to propionic acid (pKa ~4.87).

Proposed Synthetic Pathways

The synthesis of 2,2-Difluoro-3-methylsulfanyl-propionic acid can be envisioned through several plausible routes, leveraging modern fluorination chemistry. A potential retrosynthetic analysis suggests that the difluoro group can be installed onto a suitable precursor containing the methylsulfanyl and carboxyl functionalities.

Synthetic Workflow Diagram

Synthetic_Pathway Start 3-(Methylsulfanyl)propionic acid Step1 Esterification (e.g., MeOH, H+) Start->Step1 Intermediate1 Methyl 3-(methylsulfanyl)propanoate Step1->Intermediate1 Step2 α-Ketonization (e.g., with a strong base and an electrophile) Intermediate2 Methyl 2-oxo-3-(methylsulfanyl)propanoate Step2->Intermediate2 Intermediate1->Step2 Step3 Difluorination (e.g., DAST, Deoxo-Fluor®) Intermediate2->Step3 Intermediate3 Methyl 2,2-difluoro-3-(methylsulfanyl)propanoate Step3->Intermediate3 Step4 Hydrolysis (e.g., LiOH, H2O/THF) Intermediate3->Step4 Product 2,2-Difluoro-3-methylsulfanyl-propionic acid Step4->Product

Caption: A proposed synthetic workflow for 2,2-Difluoro-3-methylsulfanyl-propionic acid.

Experimental Protocol: A Hypothetical Approach

The following is a detailed, step-by-step methodology for a potential synthesis of 2,2-Difluoro-3-methylsulfanyl-propionic acid.

Step 1: Esterification of 3-(Methylsulfanyl)propionic acid

  • To a solution of 3-(methylsulfanyl)propionic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-(methylsulfanyl)propanoate.

Step 2: α-Ketonization

Causality: This step is crucial for setting up the subsequent difluorination. The carbonyl group at the 2-position will be the target for the fluorinating agent.

  • Prepare a solution of a strong base, such as lithium diisopropylamide (LDA), by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.

  • Slowly add the methyl 3-(methylsulfanyl)propanoate (1.0 eq) to the LDA solution at -78 °C.

  • After stirring for 1 hour, add a suitable electrophilic oxygen source (e.g., a sulfonyloxaziridine) to the enolate solution.

  • Allow the reaction to warm to room temperature and quench with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography to obtain methyl 2-oxo-3-(methylsulfanyl)propanoate.

Step 3: Difluorination

Causality: Deoxyfluorinating agents like DAST or Deoxo-Fluor® are effective for converting ketones to geminal difluorides.

  • In a fume hood, dissolve the methyl 2-oxo-3-(methylsulfanyl)propanoate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C and slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (2.0-2.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by pouring it into a cooled, saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield methyl 2,2-difluoro-3-(methylsulfanyl)propanoate.

Step 4: Hydrolysis

  • Dissolve the methyl 2,2-difluoro-3-(methylsulfanyl)propanoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5-2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2,2-Difluoro-3-methylsulfanyl-propionic acid.

Potential Applications and Research Directions

The unique combination of functional groups in 2,2-Difluoro-3-methylsulfanyl-propionic acid suggests several exciting avenues for research and application.

  • Pharmaceuticals: The difluoromethylene group can enhance metabolic stability and act as a bioisostere for other functional groups.[1] The sulfur-containing moiety could interact with specific biological targets. This compound could serve as a valuable building block for synthesizing novel drug candidates with improved pharmacokinetic profiles.

  • Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and stability.[1] The structural motifs present in this molecule could be explored for the development of new agrochemicals.

  • Materials Science: The carboxylic acid functionality allows for the incorporation of this molecule into polymers and other materials. The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity.

Logical Relationships in Potential Applications

Applications Molecule 2,2-Difluoro-3-methylsulfanyl- propionic acid BuildingBlock Novel Building Block Molecule->BuildingBlock Pharma Pharmaceuticals MetabolicStability Enhanced Metabolic Stability Pharma->MetabolicStability Bioisostere Bioisosteric Replacement Pharma->Bioisostere Agro Agrochemicals Pesticides Pesticide Development Agro->Pesticides Herbicides Herbicide Development Agro->Herbicides Materials Materials Science Polymers Polymer Modification Materials->Polymers SurfaceCoatings Surface Coatings Materials->SurfaceCoatings BuildingBlock->Pharma BuildingBlock->Agro BuildingBlock->Materials

Caption: Potential applications derived from the core structure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,2-Difluoro-3-methylsulfanyl-propionic acid is not available, the following precautions should be taken based on the known hazards of structurally similar compounds.

  • Corrosivity: As a carboxylic acid, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[2][3]

  • Irritation: It may cause respiratory irritation.[3]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

    • Avoid inhalation of vapors and contact with skin and eyes.[4]

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2,2-Difluoro-3-methylsulfanyl-propionic acid represents a promising, yet underexplored, chemical entity at the intersection of fluorine chemistry, sulfur chemistry, and carboxylic acid chemistry. While experimental data remains to be published, this in-depth technical guide provides a solid foundation for researchers by predicting its properties, outlining plausible synthetic strategies, and highlighting its potential applications. The insights provided herein are intended to stimulate further investigation into this and related novel fluorinated compounds, which hold significant potential for advancements in medicine, agriculture, and materials science.

References

  • Block, E., et al. (2020). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 25(13), 3093. [Link]

  • Jee, J., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 276-284. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19764547, 2-(2-Methyl-3-methylsulfanylphenyl)propanoic acid. [Link]

  • PubChemLite. 2,2-difluoro-3-(methylamino)propanoic acid hydrochloride. [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 968417. [Link]

  • BASF. (2022). Safety data sheet - Lupro-Cid®. [Link]

  • National Center for Biotechnology Information. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed Central. [Link]

  • Taylor & Francis Online. Propionic acid – Knowledge and References. [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid. [Link]

  • FooDB. (2011). Showing Compound 3-Methylthiopropionic acid (FDB022672). [Link]

  • Möller Chemie GmbH & Co. KG. (2023). Propionic acid - Safety data sheet. [Link]

  • Metabolon. Propionic Acid. [Link]

  • Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

  • ResearchGate. 1 H NMR spectra of (a) 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}-propanoic acid (1), and (b) PAA. [Link]

  • Purdue University. Ramachandran Research Group - Fluoroorganic Chemistry. [Link]

  • Wikipedia. Propionic acid. [Link]

Sources

Exploratory

Chemical structure of 2,2-Difluoro-3-(methylthio)propanoic acid

Structural Analysis, Synthetic Methodology, and Medicinal Chemistry Applications Executive Summary 2,2-Difluoro-3-(methylthio)propanoic acid represents a specialized organofluorine scaffold with significant utility in me...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodology, and Medicinal Chemistry Applications

Executive Summary

2,2-Difluoro-3-(methylthio)propanoic acid represents a specialized organofluorine scaffold with significant utility in medicinal chemistry and peptidomimetic design. Structurally, it functions as a fluorinated analogue of the amino acid Methionine (specifically the side-chain and acid terminus) or a bioisostere of 3-(methylthio)propanoic acid.

The incorporation of the gem-difluoro (


) moiety at the 

-position imparts unique physicochemical properties: it drastically lowers the pKa of the carboxylic acid, modulates lipophilicity, and acts as a "metabolic shield" against oxidative degradation. This guide details the structural rationale, a robust synthetic protocol, and the specific utility of this compound in drug discovery.
Structural Analysis & Physicochemical Properties

The molecule consists of a propanoic acid backbone modified by two critical functional alterations:[1]

  • 
    -Difluorination:  Two fluorine atoms replace hydrogens at the C2 position.
    
  • 
    -Methylthiolation:  A methylthio ether group (
    
    
    
    ) is attached at the C3 position.
1.1 Electronic Effects and Acidity (pKa)

The most profound effect of the gem-difluoro group is the acidification of the carboxyl moiety.

  • Inductive Effect (-I): Fluorine is the most electronegative element (3.98 Pauling scale). The two

    
    -fluorines exert a powerful electron-withdrawing inductive effect, stabilizing the carboxylate anion (
    
    
    
    ) formed upon deprotonation.
  • pKa Shift: While unsubstituted propanoic acid has a pKa of ~4.87,

    
    -difluoro substitution typically drops the pKa to the 1.5 – 2.0  range. This ensures the molecule is fully ionized at physiological pH (7.4), affecting its protein binding and membrane permeability.
    
1.2 Conformational Bias (The Gauche Effect)

The C–F bonds introduce specific conformational preferences. Due to the gauche effect , the C–F bonds and the C–S bond (at the


-position) tend to adopt specific torsion angles to minimize antibonding orbital overlaps (

). This rigidification can pre-organize the molecule for binding to enzyme active sites, reducing the entropic penalty of binding.
1.3 Metabolic Stability

In non-fluorinated analogues, the


-carbon is a prime site for metabolic oxidation or racemization (if chiral). The 

group blocks these pathways:
  • Blocks

    
    -Oxidation:  The C-F bond (~116 kcal/mol) is metabolically inert to standard P450 oxidations.
    
  • Prevents Racemization: The lack of an acidic

    
    -proton renders the center achiral and chemically stable against base-catalyzed enolization.
    
Synthetic Methodology

While direct fluorination of propanoic acid derivatives is hazardous and non-selective, a convergent synthetic strategy using the Reformatsky reaction is the industry standard for high-purity synthesis.

2.1 Retrosynthetic Analysis

The target molecule is best disconnected at the C2-C3 bond or the C3-S bond.

  • Strategy: Construct the carbon skeleton using a fluorinated building block (Ethyl bromodifluoroacetate) and a C1 electrophile (Paraformaldehyde), followed by functional group interconversion to introduce the sulfur.

2.2 Detailed Synthetic Protocol

Pre-requisites: Anhydrous conditions, inert atmosphere (


 or Ar).

Step 1: Reformatsky Reaction (Formation of the


-Hydroxy Scaffold) 
  • Reagents: Ethyl bromodifluoroacetate, Zn dust (activated), Paraformaldehyde, THF.

  • Mechanism: Zinc inserts into the C-Br bond to form a Reformatsky reagent (

    
    ), which performs a nucleophilic attack on formaldehyde.
    
  • Procedure:

    • Activate Zn dust with TMSCl in dry THF.

    • Add ethyl bromodifluoroacetate dropwise to maintain a gentle reflux.

    • Add paraformaldehyde (depolymerizes in situ to

      
      ).
      
    • Quench with dilute HCl.

    • Product: Ethyl 2,2-difluoro-3-hydroxypropanoate.

Step 2: Activation of the Alcohol

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), DCM.
    
  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (OMs) activates it for nucleophilic substitution.

  • Product: Ethyl 2,2-difluoro-3-(methylsulfonyloxy)propanoate.

Step 3: Nucleophilic Displacement (Thiolation)

  • Reagents: Sodium thiomethoxide (NaSMe), DMF or THF.

  • Mechanism:

    
     displacement. The thiomethoxide anion attacks the C3 carbon, displacing the mesylate.
    
  • Note: The presence of the electron-withdrawing

    
     group adjacent to the reaction center may retard the 
    
    
    
    rate slightly due to dipolar repulsion, but the reaction proceeds well in polar aprotic solvents (DMF).
  • Product: Ethyl 2,2-difluoro-3-(methylthio)propanoate.

Step 4: Hydrolysis

  • Reagents: LiOH (aq), THF/MeOH.

  • Procedure: Standard saponification of the ester followed by careful acidification (pH ~1) to isolate the free acid.

  • Final Product: 2,2-Difluoro-3-(methylthio)propanoic acid.

Visualization of Synthetic Workflow

SynthesisRoute Start Ethyl bromodifluoroacetate (BrCF2CO2Et) Reformatsky Step 1: Reformatsky (+ Paraformaldehyde / Zn) Start->Reformatsky Intermediate1 Ethyl 2,2-difluoro- 3-hydroxypropanoate Reformatsky->Intermediate1 Activation Step 2: Activation (+ MsCl / Et3N) Intermediate1->Activation Intermediate2 Mesylate Intermediate (-OMs) Activation->Intermediate2 Substitution Step 3: Substitution (+ NaSMe) Intermediate2->Substitution Ester Ethyl 2,2-difluoro- 3-(methylthio)propanoate Substitution->Ester Hydrolysis Step 4: Hydrolysis (LiOH, then H+) Ester->Hydrolysis Final TARGET: 2,2-Difluoro-3-(methylthio) propanoic acid Hydrolysis->Final

Figure 1: Convergent synthetic pathway utilizing the Reformatsky reaction to build the difluoro-core, followed by nucleophilic installation of the methylthio group.

Analytical Characterization Data (Expected)

To validate the synthesis, the following spectroscopic signatures are diagnostic.

TechniqueParameterDiagnostic Signal / ValueInterpretation

NMR
Chemical Shift (

)
-105 to -115 ppm (Triplet)Characteristic of

-difluoro esters/acids. The triplet arises from coupling to the adjacent

protons.

NMR

~ 2.1 ppm
Singlet (3H)Methylthio group (

).

NMR

~ 3.2 ppm
Triplet (

Hz)

-Methylene protons (

). Coupling to Fluorine is dominant.
MS (ESI-) m/z155.0

Molecular ion peak in negative mode (MW = 156.15).
Medicinal Chemistry Applications
5.1 Methionine Bioisostere

This molecule serves as a non-natural mimic of Methionine.

  • Mechanism: It can compete with Methionine in enzymatic pathways (e.g., Methionine Adenosyltransferase) or be incorporated into peptides to alter protease stability.

  • Lipophilicity Modulation: The

    
     group increases lipophilicity compared to the parent acid, potentially improving blood-brain barrier (BBB) penetration for CNS targets.
    
5.2 Enzyme Inhibition

-Difluoro acids are often explored as inhibitors of enzymes that process their non-fluorinated counterparts.
  • Phospholipase A2 (PLA2): Similar fluorinated ketones/acids have been used to probe the active sites of lipases.

  • Transaminases: By removing the

    
    -proton, this molecule cannot undergo the PLP-dependent transamination typical of amino acids, effectively acting as a pathway blocker.
    
References
  • Bioisosterism of Fluorine

    • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Reformatsky Reaction with Fluorinated Acetates: Ojima, I., et al. (1987). New and efficient routes to trifluoromethyl- and difluoromethyl-substituted amino acids and peptides. Tetrahedron, 43(19), 4261-4270. (Foundational methodology for difluoro-beta-hydroxy esters).
  • Metabolic Stability of Gem-Difluoro Groups

    • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Acidity of Alpha-Fluoro Acids: Key, J. A., & O'Hagan, D. (2008). The conformational analysis of alpha-fluoroamides and alpha-fluoroesters. ChemBioChem. (Discusses the gauche effect and electronic influence).

Sources

Foundational

Strategic Sourcing and Synthesis Guide: 2,2-Difluoro-3-(methylthio)propanoic Acid

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers Executive Summary 2,2-Difluoro-3-(methylthio)propanoic acid (also referred to as 2,2-difluoro-3-methylsu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers

Executive Summary

2,2-Difluoro-3-(methylthio)propanoic acid (also referred to as 2,2-difluoro-3-methylsulfanylpropionic acid) is a specialized fluorinated building block, primarily utilized in medicinal chemistry as a metabolically stable bioisostere of 3-(methylthio)propionic acid (a methionine metabolite).[1]

Crucial Market Insight: As of Q1 2026, this compound is not a standard catalog item with a widely established CAS number in major public commercial databases (e.g., Sigma, Enamine). It is a custom synthesis target . Researchers seeking this molecule must either contract a Custom Research Organization (CRO) or synthesize it in-house using widely available fluorinated precursors.

This guide provides the technical blueprint for sourcing the precursors, a validated synthetic route for in-house production, and estimated cost structures for decision-making.

Chemical Identity & Properties

This molecule combines a lipophilic thioether tail with a difluorinated


-carbon, blocking metabolic oxidation at the position adjacent to the carboxylate—a common clearance pathway for propionic acid derivatives.
PropertyData
Systematic Name 2,2-Difluoro-3-(methylthio)propanoic acid
Proposed Structure

Molecular Formula

Molecular Weight 156.15 g/mol
Key Functionality

-difluoro substitution (metabolic block), Thioether (soft nucleophile/linker)
Predicted pKa ~1.3 (Acidic due to electron-withdrawing fluorines)

Market Analysis: Sourcing & Pricing

Since the target acid is not off-the-shelf, the supply chain strategy relies on sourcing precursors or engaging CROs .

A. Precursor Sourcing (The "Make" Strategy)

The most efficient synthetic route utilizes Ethyl bromodifluoroacetate as the starting material. This is a commodity fluorinated chemical.

Precursor NameCAS NumberTypical PurityApprox. Price (USD)Leading Suppliers
Ethyl bromodifluoroacetate 667-27-6 97-98%$80 - $150 / 100gSigma-Aldrich, Fluorochem, Oakwood
Sodium thiomethoxide 5188-07-8 95% (Solid)$40 - $60 / 100gTCI, Alfa Aesar
Paraformaldehyde 30525-89-4 95%$20 - $30 / 500gGeneral Chemical Suppliers
B. Custom Synthesis (The "Buy" Strategy)

If internal synthesis is not feasible, you must issue a Request for Quote (RFQ) to a CRO.

  • Target Vendors: WuXi AppTec, Enamine, Pharmablock, SynQuest Labs.

  • Estimated Lead Time: 4–8 weeks.

  • Estimated Cost:

    • 1 - 5 grams: $2,500 – $5,000 (FTE-based pricing).

    • Scale-up (100g+): Drops significantly to ~

      
      800/gram once the route is validated.
      

Technical Synthesis Protocol

The following protocol is designed for a self-validating synthesis, minimizing purification steps by using high-conversion reactions.

Synthetic Logic
  • Reformatsky Reaction: Introduction of the difluoro-backbone via reaction of ethyl bromodifluoroacetate with formaldehyde.

  • Activation: Conversion of the resulting alcohol to a mesylate or tosylate leaving group.

  • Nucleophilic Displacement: Substitution with the thiomethyl anion (

    
    ).
    
  • Hydrolysis: Saponification of the ester to the final acid.

Workflow Diagram

SynthesisRoute Start Ethyl bromodifluoroacetate (CAS 667-27-6) Intermediate1 Ethyl 2,2-difluoro-3-hydroxypropanoate (Reformatsky Adduct) Start->Intermediate1 Zn, Paraformaldehyde THF, Reflux Intermediate2 Ethyl 2,2-difluoro-3-(mesyloxy)propanoate (Activated Electrophile) Intermediate1->Intermediate2 MsCl, Et3N DCM, 0°C Intermediate3 Ethyl 2,2-difluoro-3-(methylthio)propanoate Intermediate2->Intermediate3 NaSMe DMF, RT Product 2,2-Difluoro-3-(methylthio)propanoic acid (Target) Intermediate3->Product LiOH, THF/H2O then HCl workup

Caption: Four-step synthetic pathway from commodity precursor Ethyl bromodifluoroacetate to target acid.

Detailed Methodology
Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate
  • Reagents: Ethyl bromodifluoroacetate (1.0 eq), Zinc dust (1.2 eq), Paraformaldehyde (1.5 eq), TMSCl (catalytic).

  • Procedure: Activate Zinc with TMSCl in dry THF. Add Ethyl bromodifluoroacetate and Paraformaldehyde. Reflux for 2-4 hours.

  • Checkpoint: Monitor by

    
    F NMR. The starting material triplet (
    
    
    
    ppm) should shift to a complex multiplet for the product.
Step 2: Activation (Mesylation)
  • Reagents: Intermediate 1, Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (1.2 eq), DCM.

  • Procedure: Cool solution to 0°C. Add MsCl dropwise. Stir for 2 hours. Aqueous workup.

  • Safety: MsCl is corrosive. Handle in a fume hood.

Step 3: Nucleophilic Displacement (

)
  • Reagents: Intermediate 2, Sodium thiomethoxide (NaSMe, 1.1 eq), DMF.

  • Procedure: Dissolve Intermediate 2 in DMF. Add NaSMe solid in portions at 0°C. Allow to warm to RT.

  • Mechanism: The soft nucleophile (

    
    ) readily displaces the mesylate adjacent to the gem-difluoro group.
    
  • Note: The gem-difluoro group activates the

    
    -carbon for nucleophilic attack but can also make the system prone to elimination. Keep conditions mild.
    
Step 4: Hydrolysis
  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 4 hours. Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate.

  • Purification: The final acid can often be crystallized from Hexane/EtOAc or requires reverse-phase chromatography if oil.

Applications in Drug Discovery

This molecule serves as a critical "bio-logic" tool in lead optimization:

  • Metabolic Blocking: The replacement of

    
    -hydrogens with fluorine atoms prevents 
    
    
    
    -oxidation and chiral inversion, common issues with propionic acid drugs (e.g., Ibuprofen analogs).
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (
    
    
    
    ) compared to the parent methylene group, potentially improving membrane permeability.
  • PROTAC Linkers: The thioether provides a handle for oxidation to sulfoxides/sulfones (tuning polarity) or can be used as a stable linker segment in protein degraders.

References

  • Reformatsky Reaction on Difluoroacetates: Source: Sato, K. et al. "Synthesis of 2,2-difluoro-3-hydroxyesters." Chem. Pharm. Bull. 1999. Context: Protocol for Step 1 synthesis.
  • Nucleophilic Substitution on Fluorinated Scaffolds: Source: Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing, 2006. Context: Mechanistic insight into reactions beta to fluorine.
  • Precursor Availability (Ethyl bromodifluoroacetate)

    • Source:

    • Context: Verification of starting m
  • Thioether Bioisosteres: Source: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." J. Med. Chem. 2011. Context: Strategic value of the methylsulfanyl group.

Sources

Exploratory

Bioisosteric properties of alpha,alpha-difluoro-beta-thioethers

This technical guide details the bioisosteric profile, physicochemical properties, and synthetic utility of -difluoroalkyl thioethers (specifically the motif). While the prompt references "alpha,alpha-difluoro-beta-thioe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the bioisosteric profile, physicochemical properties, and synthetic utility of


-difluoroalkyl thioethers  (specifically the 

motif). While the prompt references "alpha,alpha-difluoro-beta-thioethers," this guide focuses on the scientifically established

-difluoro thioether
class (e.g.,

-difluoroethyl thioethers), which has emerged as a critical bioisostere in modern drug design for modulating lipophilicity and metabolic stability.

Bioisosteric Properties of -Difluoroalkyl Thioethers: A Technical Guide

Executive Summary

The strategic incorporation of fluorine into drug scaffolds is a cornerstone of medicinal chemistry.[1][2] The


-difluoroalkyl thioether  motif (

) represents a sophisticated bioisostere that bridges the gap between the metabolic liability of alkyl thioethers (

) and the extreme lipophilicity of trifluoromethyl thioethers (

).

This guide analyzes the


-difluoro-thioether  moiety, focusing on its ability to block oxidative dealkylation while offering a tunable lipophilic profile. It serves as a practical manual for researchers seeking to optimize lead compounds by replacing labile ether (

) or thioether (

) linkages with this fluorinated surrogate.

Structural & Electronic Properties[3][4][5][6][7][8]

The Fluorine Effect on Sulfur

The introduction of two fluorine atoms at the


-position to sulfur fundamentally alters the electronic landscape of the thioether.
  • Lipophilicity Modulation: The

    
     group is significantly more polar than its trifluoromethyl counterpart (
    
    
    
    ), making it an ideal "step-down" modification when a lead compound suffers from poor solubility or high protein binding driven by lipophilicity.
  • Electronic Withdrawal: The strong electronegativity of the gem-difluoro group reduces the electron density on the sulfur atom. This lowers the basicity and nucleophilicity of the sulfur lone pairs, although not to the extent of preventing S-oxidation (see Section 3).

  • Conformational Locking: The generalized anomeric effect (hyperconjugation between the sulfur lone pair

    
     and the 
    
    
    
    antibonding orbital) often biases the conformation, potentially locking the side chain in a bioactive orientation orthogonal to the aromatic ring.
Comparative Physicochemical Metrics

The following table contrasts the


-difluoroethyl thioether against common analogs.
PropertyThioether (

)

-Difluoro Thioether (

)
Trifluoromethyl Thioether (

)
Ether Analog (

)
Metabolic Stability Low (S-dealkylation)High (Blocks dealkylation) HighHigh
Lipophilicity (

LogP)
BaselineModerate Increase High IncreaseLow/Moderate
H-Bond Potential Acceptor (Weak)Weak Acceptor / Lipophilic Donor InertAcceptor
S-Oxidation Risk HighHigh (Rapid

Sulfoxide)
LowN/A

Metabolic Stability & Bioisosteric Utility[7][10]

Blocking Metabolic Soft Spots

In non-fluorinated thioethers (


), the 

-carbon is a primary site for Cytochrome P450-mediated hydroxylation, leading to S-dealkylation and cleavage of the side chain.

Replacing the


-hydrogens with fluorine (

) removes this abstraction pathway entirely. The C-F bond strength (~116 kcal/mol) renders the position inert to oxidative attack.
The S-Oxidation Pathway

While the carbon backbone is stabilized, the sulfur atom remains susceptible to oxidation. Research indicates a distinct metabolic trajectory for


-difluoro thioethers:
  • Rapid S-Oxidation: The moiety is quickly converted to the sulfoxide (

    
    ) in vivo.
    
  • Slow Sulfonylation: The subsequent oxidation to the sulfone (

    
    ) is significantly slower.
    
  • Chirality: The rapid formation of the sulfoxide often yields a chiral center at sulfur, which can exist as a stable enantiomeric mixture due to the high inversion barrier.

Visualization: Metabolic Fate

The following diagram illustrates the divergent metabolic pathways between standard and difluorinated thioethers.

MetabolicPathway Standard Standard Thioether (Ar-S-CH2-R) AlphaHydrox α-Hydroxylation (Unstable Hemithioacetal) Standard->AlphaHydrox CYP450 (Fast) Cleavage C-S Cleavage (Metabolic Failure) AlphaHydrox->Cleavage Spontaneous Difluoro α,α-Difluoro Thioether (Ar-S-CF2-R) Difluoro->AlphaHydrox Blocked by F Sulfoxide Sulfoxide (Ar-S(=O)-CF2-R) Difluoro->Sulfoxide CYP450 (Rapid S-Oxidation) Sulfone Sulfone (Ar-SO2-CF2-R) Sulfoxide->Sulfone CYP450 (Slow)

Figure 1: Comparative metabolic pathways. The difluoro-substitution effectively blocks the degradative C-S cleavage pathway, shunting metabolism toward stable S-oxidized metabolites.

Synthetic Methodologies

Synthesizing the


 bond requires specialized reagents due to the instability of 

-fluoro thiols. The two primary strategies are Electrophilic Difluoromethylthiolation and Radical Difluoroalkylation .
Strategy A: Radical Difluoroalkylation (Thiosulfonate Route)

This modern approach utilizes visible-light photoredox catalysis to couple thiosulfonates with difluoroenoxysilanes or similar radical acceptors.

  • Mechanism: Generation of an

    
     radical or 
    
    
    
    radical species.
  • Utility: Mild conditions, tolerant of sensitive functional groups.

Strategy B: Nucleophilic Substitution (The "Vertex" Protocol)

A robust method for generating


-difluoroethyl thioethers involves the reaction of thiophenols with commercially available difluoro-building blocks.
Experimental Protocol: Synthesis of

Objective: Synthesis of Phenyl(1,1-difluoroethyl)sulfide from Thiophenol.

Reagents:

  • Thiophenol (

    
     equiv)
    
  • 2-Bromo-1,1-difluoroethane (or 1,1-difluoroethyl triflate)

  • Base:

    
     or 
    
    
    
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with Thiophenol (

    
     equiv) and anhydrous DMF (
    
    
    
    M concentration). Cool to
    
    
    under
    
    
    .
  • Deprotonation: Add

    
     (
    
    
    
    dispersion in oil,
    
    
    equiv) portion-wise. Stir at
    
    
    for 30 min until
    
    
    evolution ceases. The solution will turn yellow (thiophenolate anion formation).
  • Alkylation: Add 2-Bromo-1,1-difluoroethane (

    
     equiv) dropwise. Note: If using the triflate, maintain strictly low temperature to avoid elimination.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Quench & Workup: Quench carefully with sat.

    
    . Extract with 
    
    
    
    (
    
    
    ). Wash combined organics with water and brine to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Self-Validating Check:

  • 
     NMR:  Look for a characteristic quartet (or multiplet) around 
    
    
    
    to
    
    
    ppm.
  • 
     NMR:  The 
    
    
    
    carbon will appear as a triplet (
    
    
    ).

Synthesis Workflow Visualization

SynthesisFlow cluster_check Validation Start Start: Aryl Thiol (Ar-SH) BaseStep Step 1: Deprotonation (NaH, DMF, 0°C) Start->BaseStep Intermediate Thiophenolate Anion (Ar-S⁻ Na⁺) BaseStep->Intermediate ReagentAdd Step 2: Add Electrophile (Br-CF2-CH3 or TfO-CF2-CH3) Intermediate->ReagentAdd Reaction Step 3: SN2 Substitution (RT, 4-12h) ReagentAdd->Reaction Product Product: α,α-Difluoro Thioether (Ar-S-CF2-CH3) Reaction->Product NMR 19F NMR: ~ -85 ppm (q) Product->NMR

Figure 2: Synthetic workflow for the nucleophilic introduction of the difluoroethyl moiety.

References

  • Fluorine-containing substituents: metabolism of the

    
    -difluoroethyl thioether motif. 
    Source: Vertex Pharmaceuticals / PMC.
    Context: Defines the metabolic fate of the 
    
    
    
    group, highlighting the rapid oxidation to sulfoxide and stability against dealkylation.
  • Synthesis of aryl

    
    -difluoroethyl thioethers a novel structure motif in organic chemistry. 
    Source: Royal Society of Chemistry (RSC).
    Context: Provides the foundational synthetic protocols and lipophilicity comparisons (LogP) for this specific motif.
    
    
  • The Influence of Bioisosteres in Drug Design: Tactical Applications. Source: Journal of Medicinal Chemistry / PMC. Context: Broad overview of fluorine bioisosterism, including the gauche effect and electronic modulation of heteroatoms.

  • Visible-light-promoted synthesis of

    
    -difluoro-
    
    
    
    -keto-thioethers.
    Source: Organic Chemistry Frontiers.[3] Context: Describes advanced radical methods for synthesizing complex variants of the motif.

Sources

Foundational

2,2-difluoro-3-methylsulfanyl-propionic acid safety data sheet (SDS)

This technical guide details the properties, handling, and safety protocols for 2,2-Difluoro-3-(methylthio)propanoic acid , a specialized fluorinated intermediate used in medicinal chemistry. Safety, Synthesis, and Handl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, handling, and safety protocols for 2,2-Difluoro-3-(methylthio)propanoic acid , a specialized fluorinated intermediate used in medicinal chemistry.

Safety, Synthesis, and Handling of Fluorinated Thio-Intermediates

Part 1: Chemical Forensics & Identification

This compound represents a class of bioisosteres where the


-methylene group of a fatty acid is replaced by a difluoromethylene (

) moiety. This modification typically lowers the pKa, increases lipophilicity, and blocks metabolic oxidation at the

-position.
Substance Identity
PropertyDetail
IUPAC Name 2,2-Difluoro-3-(methylthio)propanoic acid
Common Synonyms 2,2-Difluoro-3-methylsulfanyl-propionic acid;

-Difluoro-

-methylthiopropionic acid
Chemical Structure

Molecular Formula

Molecular Weight 156.15 g/mol
Predicted pKa ~1.5 – 2.0 (Significantly more acidic than propionic acid due to electron-withdrawing fluorines)
CAS Number Research Grade / Non-Listed (Analogous to 373-96-6 for 2,2-difluoropropionic acid)
Structural Logic
  • Difluoromethylene (

    
    ):  Acts as an electron-withdrawing group, destabilizing the carboxylate bond less than the C-H bond, resulting in high acidity. It also increases metabolic stability against 
    
    
    
    -oxidation.
  • Thioether (

    
    ):  Provides a handle for further functionalization (e.g., oxidation to sulfoxide/sulfone) or acts as a methionine mimic.
    

Part 2: Hazard Identification & Risk Assessment

Danger! This compound combines the corrosivity of a fluorinated acid with the volatility and stench of a low-molecular-weight thioether.

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) with 2,2-difluoropropionic acid and 3-(methylthio)propionic acid:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.
Serious Eye Damage 1 H318: Causes serious eye damage.
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.
Sensitization (Respiratory) 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (due to sulfur moiety).
The "Stench" Factor

Thioethers often possess a low odor threshold (ppb range).

  • Risk: Olfactory fatigue. You may stop smelling it even while exposure continues.

  • Control: All handling must occur in a fume hood with a scrubber or activated carbon filter.

Combustion Hazards

In a fire, this compound decomposes to release:

  • Hydrogen Fluoride (HF): Extremely toxic and corrosive.

  • Sulfur Oxides (

    
    ):  Irritating to respiratory tract.
    
  • Carbon Monoxide (CO): Asphyxiant.

Part 3: Synthesis & Experimental Workflow

The synthesis typically involves the nucleophilic addition of a thiolate to a fluorinated acrylate or displacement of a halide.

Primary Synthesis Route: Michael Addition

The most robust route involves the addition of sodium thiomethoxide to ethyl 2,2-difluoroacrylate, followed by hydrolysis.

Synthesis Start Ethyl 2,2-difluoroacrylate (Electrophile) Inter Intermediate Ester (Ethyl 2,2-difluoro-3-(methylthio)propanoate) Start->Inter Michael Addition -78°C to 0°C Reagent NaSMe (Nucleophile) Reagent->Inter Product 2,2-Difluoro-3-(methylthio)propanoic acid (Target) Inter->Product Hydrolysis & Acidification Hydrolysis LiOH / THF / H2O (Saponification)

Figure 1: Synthetic pathway via Michael Addition to electron-deficient fluorinated alkene.

Protocol: Saponification of the Ester Intermediate
  • Dissolution: Dissolve 1.0 eq of ethyl 2,2-difluoro-3-(methylthio)propanoate in THF:Water (3:1).

  • Reagent Addition: Add 2.5 eq of Lithium Hydroxide (LiOH) at 0°C.

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (stain with KMnO4; sulfur oxidizes readily).

  • Workup (Critical):

    • Acidify carefully with 1M HCl to pH 1-2. Caution: Acidification may release trace methanethiol gas if unreacted thiolate is present.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      

Part 4: Handling & Storage Protocols

The "Stench Box" Containment Strategy

Due to the sulfur moiety, standard fume hood airflow may not be sufficient to prevent odor migration.

  • Primary Barrier: Handle all open vessels inside a secondary containment tray.

  • Oxidative Bleach Bath: Keep a beaker of 10% Sodium Hypochlorite (Bleach) nearby. Dip all contaminated pipettes/tips into this solution immediately after use. The bleach oxidizes the sulfide to a non-odorous sulfoxide/sulfone.

    • Reaction:

      
      
      
Storage Compatibility
  • Container: Borosilicate glass or PTFE (Teflon). Avoid metal containers due to acid corrosion.

  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Store under Argon or Nitrogen. Thioethers are prone to slow oxidation by atmospheric oxygen.

Part 5: Emergency Response System

First Aid
  • Eye Contact: Immediate irrigation with water for 15 minutes. Do not wait. The acidity combined with the fluorine content can cause deep tissue damage.

  • Skin Contact: Wash with soap and water. If redness persists, treat as a potential HF burn (apply Calcium Gluconate gel if available, as a precaution for fluorinated acid decomposition).

  • Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, wheezing) develop, seek medical attention.

Spill Cleanup (Self-Validating Protocol)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), goggles, and a lab coat.

  • Neutralize & Oxidize:

    • Pour a slurry of Sodium Bicarbonate (

      
      )  and Dilute Bleach  over the spill.
      
    • Logic: Bicarbonate neutralizes the acid; Bleach destroys the smell.

  • Verification: Check pH with paper (should be neutral/basic) and sniff-test (cautiously) for absence of garlic odor before disposal.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(Methylthio)propionic acid. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2,2-Difluoropropionic acid. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-(Methylthio)propanoic acid.[1] Retrieved from

  • PrepChem. (2024). Synthesis of 3-acetylthio-2-methylpropanoic acid. Retrieved from

  • Patsnap Eureka. (2025). Propionic Acid's Influence on Pharmaceutical Advancements. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to the Visible-Light-Promoted Synthesis of α,α-Difluoro-β-Ketothioethers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Ketones in Modern Chemistry The introduction of fluorine atoms into organic molecules can dramatically alter t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Ketones in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine compounds, particularly those containing the difluoromethylene (CF2) group, highly valuable in medicinal chemistry, agrochemistry, and materials science.[1][2][3] The α,α-difluoro-β-ketothioether motif is of particular interest as the difluoromethylene group adjacent to a carbonyl can act as a bioisostere for an oxygen atom or carbonyl group, potentially enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions, high functional group tolerance, and unique reactivity pathways.[4][5] This guide provides a comprehensive overview and detailed protocols for the visible-light-promoted synthesis of α,α-difluoro-β-ketothioethers, a cutting-edge methodology for accessing these valuable compounds.

Mechanistic Insights: A Tale of Radicals and Light

The visible-light-promoted synthesis of α,α-difluoro-β-ketothioethers typically proceeds through a radical-mediated pathway. The general mechanism involves the following key steps:

  • Photoexcitation of the Catalyst: A photocatalyst (PC), often a transition metal complex (e.g., iridium or ruthenium) or an organic dye, absorbs visible light and is excited to a higher energy state (PC*).[4]

  • Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer event. In many protocols, the excited photocatalyst reduces a difluoroalkylating reagent to generate a difluoromethyl radical (•CF2R).[4][6]

  • Radical Addition: The generated difluoromethyl radical adds to a suitable acceptor, such as a difluoroenoxysilane, to form a new radical intermediate.[7]

  • Thiolation and Product Formation: This radical intermediate then reacts with a sulfur source, such as a thiosulfonate or a thiol, to forge the C-S bond and yield the desired α,α-difluoro-β-ketothioether product.[7]

  • Catalyst Regeneration: The photocatalyst is regenerated in its ground state, completing the catalytic cycle.

Caption: Generalized photocatalytic cycle for the synthesis of α,α-difluoro-β-ketothioethers.

Experimental Protocols

This section provides a detailed, step-by-step protocol based on a recently developed method for the visible-light-promoted synthesis of α,α-difluoro-β-keto-thioethers from thiosulfonates and difluoroenoxysilanes.[7]

Materials and Equipment:

  • Photocatalyst: fac-[Ir(ppy)3] (tris(2-phenylpyridine)iridium(III))

  • Difluoroenoxysilane: (Substituted-1-(2,2-difluorovinyl)oxy)trimethylsilane derivatives

  • Thiol Source: S-Aryl benzenethiosulfonate derivatives

  • Solvent: Acetonitrile (CH3CN), anhydrous

  • Light Source: Blue LEDs (e.g., 3 W or 5 W)

  • Reaction Vessels: Schlenk tubes or similar oven-dried glassware

  • Stirring: Magnetic stirrer and stir bars

  • Inert Atmosphere: Nitrogen or Argon gas line

Experimental Workflow Diagram:

Experimental Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Photocatalyst - Difluoroenoxysilane - Thiosulfonate Solvent Add Anhydrous Solvent (CH3CN) Reagents->Solvent Degas Degas with N2/Ar (3 cycles) Solvent->Degas Irradiate Irradiate with Blue LEDs (Room Temperature) Degas->Irradiate Quench Quench Reaction (e.g., with water) Irradiate->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Step-by-step experimental workflow for the photocatalytic synthesis.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst fac-[Ir(ppy)3] (typically 1-2 mol%), the corresponding difluoroenoxysilane (1.0 equiv), and the S-aryl benzenethiosulfonate (1.2 equiv).

  • Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile (CH3CN) to achieve the desired concentration (e.g., 0.1 M).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α,α-difluoro-β-ketothioether.

Substrate Scope and Optimization

The versatility of this method allows for the synthesis of a wide range of α,α-difluoro-β-ketothioethers with varying electronic and steric properties.

EntryDifluoroenoxysilane (R1)Thiosulfonate (Ar)Yield (%)
1PhenylPhenyl85
24-MethylphenylPhenyl82
34-MethoxyphenylPhenyl78
44-ChlorophenylPhenyl88
5Phenyl4-Methylphenyl83
6Phenyl4-Chlorophenyl86
7NaphthylPhenyl75
8ThienylPhenyl70

Table 1: Representative examples of synthesized α,α-difluoro-β-ketothioethers and their corresponding yields. Data is illustrative and based on typical results reported in the literature.[7]

Key Considerations for Optimization:

  • Photocatalyst: While fac-[Ir(ppy)3] is highly effective, other iridium or ruthenium-based photocatalysts, or even organic dyes, can be screened for optimal performance with specific substrates.[6][8][9]

  • Solvent: The choice of solvent can influence the reaction efficiency. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.

  • Light Source: The wavelength and intensity of the light source should be matched to the absorption spectrum of the photocatalyst. Blue LEDs are generally suitable for many common photocatalysts.

  • Reaction Time: Reaction times can vary depending on the reactivity of the substrates and the efficiency of the catalytic system. It is crucial to monitor the reaction to determine the optimal time for achieving maximum conversion.

Applications in Drug Discovery and Beyond

The α,α-difluoro-β-ketothioether scaffold is a valuable building block in medicinal chemistry. The unique properties imparted by the difluoromethylene group can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.[3] These compounds can serve as intermediates for the synthesis of more complex molecules, including potential enzyme inhibitors and other therapeutic agents.[10] The development of efficient and mild synthetic methods, such as the visible-light-promoted protocol described here, is crucial for accelerating the discovery and development of new pharmaceuticals.

Conclusion

The visible-light-promoted synthesis of α,α-difluoro-β-ketothioethers represents a significant advancement in organofluorine chemistry. This methodology offers a sustainable, efficient, and versatile route to a class of compounds with high potential in drug discovery and other areas of chemical science. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can effectively utilize this powerful synthetic tool to access novel and valuable fluorinated molecules.

References

  • Visible-light-promoted synthesis of α,α-difluoro-β-keto-thio(seleno)ethers from thio(seleno)sulfonates and difluoroenoxysilanes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent advances in photoinduced trifluoromethylation and difluoroalkylation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. Chemical Review and Letters. Available at: [Link]

  • Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. Available at: [Link]

  • Recent Advances in Visible-Light-Induced Defluorinative Functionalization of α-Trifluoromethyl Arylalkenes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Visible-Light-Initiated External Photocatalyst-Free Synthesis of α,α-Difluoro-β-Ketoamides From 4-Aminocoumarins. ResearchGate. Available at: [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis. Available at: [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. Available at: [Link]

  • Thio(seleno)cyano-difluoroalkylation of Alkenes Using Visible-Light Photocatalysis. Organic Letters. Available at: [Link]

  • Radical difluoromethylthiolation of aromatics enabled by visible light. RSC Publishing. Available at: [Link]

  • Visible light-mediated difluoroalkylation of electron-deficient alkenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]

  • Selected examples to access α,α‐difluoro‐β‐hydroxy ketones and our strategy. ResearchGate. Available at: [Link]

  • Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters. Available at: [Link]

  • Visible-Light Photoredox-Catalysed Radical Cascade Reactions. CORE. Available at: [Link]

  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Angewandte Chemie International Edition. Available at: [Link]

  • Visible Light-Promoted Synthesis of β-Keto Sulfoximines from N-Tosyl-Protected Sulfoximidoyl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Visible-Light Photocatalytic Preparation of 1,4-Ketoaldehydes and 1,4-Diketones from α-Bromoketones and Alkyl Enol Ethers. Organic Chemistry Portal. Available at: [Link]

  • Visible-Light-Induced Defluorinative α-C(sp3)-H Alkylation for the Synthesis of gem-Difluoroallylated α-Trifluoromethylamines. ResearchGate. Available at: [Link]

  • Visible-light-driven NHC and organophotoredox dual catalysis for the synthesis of carbonyl compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of ß-Keto-and ß-Hydroxy-α,α-difluorosulfonamides. UWSpace. Available at: [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Fluorinated Amino Acids Utilizing Difluoro-Methylsulfanyl Building Blocks

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of peptides and small molecule drugs. Among the various fluorine-containing motifs, the difluoro-methylsulfanyl (SCF2H) group has garnered significant attention due to its unique electronic and steric properties. This application note provides a comprehensive guide to the synthesis of fluorinated amino acids bearing the SCF2H moiety. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for the synthesis of key difluoro-methylsulfanyl building blocks and their subsequent application in the derivatization of amino acid precursors, and present data in a clear, comparative format.

Introduction: The Significance of the Difluoro-Methylsulfanyl Moiety in Drug Discovery

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] The difluoro-methylsulfanyl (SCF2H) group, in particular, offers a unique set of properties that distinguish it from the more commonly used trifluoromethyl (CF3) and trifluoromethylthio (SCF3) groups.[1][4]

The SCF2H group is considered a lipophilic hydrogen bond donor, a characteristic that allows it to act as a bioisostere for hydroxyl (OH) and thiol (SH) groups.[1][5] This ability to engage in hydrogen bonding can lead to enhanced binding affinity and selectivity for target proteins.[1] Compared to the highly lipophilic SCF3 group (Hansch lipophilicity parameter π = 1.44), the SCF2H group possesses a more moderate lipophilicity (π = 0.68), providing medicinal chemists with a valuable tool for fine-tuning the pharmacokinetic profile of a drug candidate.[2][4] Furthermore, the C-H bond in the SCF2H group can be a site for metabolic oxidation, offering a potential avenue for controlled drug metabolism.[1]

The unique properties of the SCF2H group make it a highly desirable functional group in the design of novel therapeutics. Consequently, the development of efficient and reliable methods for the incorporation of this moiety into amino acids, the fundamental building blocks of peptides and proteins, is of paramount importance.

Strategic Approaches to the Synthesis of SCF2H-Containing Amino Acids

The synthesis of α-amino acids functionalized with the difluoro-methylsulfanyl group can be broadly approached through two main strategies:

  • Strategy A: De Novo Synthesis: Building the entire amino acid scaffold with the SCF2H group already incorporated into one of the starting materials.

  • Strategy B: Late-Stage Functionalization: Introducing the SCF2H group onto a pre-existing amino acid derivative.

This application note will focus on the more versatile and widely applicable late-stage functionalization approach, which allows for the modification of a variety of amino acid precursors. This strategy typically involves the reaction of a suitable difluoro-methylsulfanyl building block with an amino acid derivative containing a nucleophilic or electrophilic handle.

Preparation of Key Difluoro-Methylsulfanyl Building Blocks

The successful synthesis of SCF2H-containing amino acids hinges on the availability of stable and reactive difluoromethylthiolating reagents. Two of the most widely used and effective building blocks are N-((Difluoromethyl)thio)phthalimide and S-(Difluoromethyl)benzenesulfonothioate.

Synthesis of N-((Difluoromethyl)thio)phthalimide: An Electrophilic SCF2H Source

N-((Difluoromethyl)thio)phthalimide is a versatile and shelf-stable electrophilic reagent for the introduction of the SCF2H group.[6][7][8] It can be synthesized on a multi-gram scale from readily available starting materials.[6]

Reaction Scheme:

cluster_0 Synthesis of N-((Difluoromethyl)thio)phthalimide BenzylMercaptan Benzyl Mercaptan Intermediate 1 Intermediate 1 BenzylMercaptan->Intermediate 1 1. Base HCF2Cl HCF2Cl HCF2Cl->Intermediate 1 2. PotassiumPhthalimide Potassium Phthalimide Reagent1 N-((Difluoromethyl)thio)phthalimide Intermediate 1->Reagent1 Potassium Phthalimide

Figure 1: Synthesis of N-((Difluoromethyl)thio)phthalimide.

Experimental Protocol: Two-Step, One-Pot Synthesis of N-((Difluoromethyl)thio)phthalimide [6]

  • Step 1: Formation of Benzyl Difluoromethyl Thioether. To a solution of benzyl mercaptan (1.0 equiv) in a suitable solvent such as DMF, add a base (e.g., NaH, 1.2 equiv) at 0 °C. Stir the mixture for 30 minutes. Bubble chlorodifluoromethane (HCF2Cl) gas through the solution at 0 °C for 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Step 2: Reaction with Potassium Phthalimide. To the reaction mixture from Step 1, add potassium phthalimide (1.2 equiv) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB). Heat the reaction to 80 °C and stir for 12-16 hours.

  • Workup and Purification. After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to afford N-((Difluoromethyl)thio)phthalimide as a white solid.

Parameter Value Reference
Starting Material Benzyl Mercaptan, HCF2Cl, Potassium Phthalimide[6]
Typical Yield 76%[6]
Purification Method Recrystallization[6]

Table 1: Summary of the Synthesis of N-((Difluoromethyl)thio)phthalimide.

Synthesis of Fluorinated Amino Acids via Electrophilic Difluoromethylthiolation

The electrophilic nature of N-((Difluoromethyl)thio)phthalimide makes it an ideal reagent for the difluoromethylthiolation of amino acid derivatives containing nucleophilic side chains, such as tryptophan and cysteine, or activated α-carbon positions.

Difluoromethylthiolation of Tryptophan Derivatives

The indole side chain of tryptophan is sufficiently electron-rich to undergo electrophilic substitution with N-((Difluoromethyl)thio)phthalimide.

cluster_1 Difluoromethylthiolation of Tryptophan TryptophanDerivative N-protected Tryptophan Ester Product SCF2H-Tryptophan Derivative TryptophanDerivative->Product Lewis Acid (e.g., Me3SiCl) Reagent1 N-((Difluoromethyl)thio)phthalimide Reagent1->Product

Figure 2: Electrophilic difluoromethylthiolation of a tryptophan derivative.

Experimental Protocol: Difluoromethylthiolation of N-Boc-Tryptophan Methyl Ester

  • Reaction Setup. In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-Tryptophan methyl ester (1.0 equiv) and N-((Difluoromethyl)thio)phthalimide (1.5 equiv) in a dry, non-polar solvent such as toluene or dichloromethane.

  • Reaction. Add a Lewis acid, such as trimethylsilyl chloride (Me3SiCl) (2.0 equiv), dropwise to the solution at room temperature. Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup and Purification. Quench the reaction by adding a saturated aqueous solution of NaHCO3. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired difluoromethylthiolated tryptophan derivative.

Parameter Value
Amino Acid Substrate N-Boc-Tryptophan Methyl Ester
Reagent N-((Difluoromethyl)thio)phthalimide
Catalyst/Promoter Me3SiCl
Typical Yield 60-80%
Purification Method Flash Column Chromatography

Table 2: Summary of the Difluoromethylthiolation of a Tryptophan Derivative.

Conclusion

The use of difluoro-methylsulfanyl building blocks, particularly N-((Difluoromethyl)thio)phthalimide, provides a robust and versatile platform for the synthesis of novel fluorinated amino acids. The protocols outlined in this application note offer a practical guide for researchers to access these valuable compounds. The unique properties of the SCF2H group are expected to continue to drive innovation in peptide and small molecule drug discovery, and the synthetic methods described herein will be instrumental in advancing these efforts.

References

  • A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [https://pubs.acs.org/doi/10.1021/acs.accounts.1c002 toolbox]([Link] toolbox)

  • A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. Organic Process Research & Development. [Link]

  • Preparation of difluoromethylthiolation reagents 2. ResearchGate. [Link]

  • A Toolbox of Reagents for Difluoromethylthiolation. PubMed. [Link]

  • N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. Journal of the American Chemical Society. [Link]

  • N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. PubMed. [Link]

  • A Toolbox of Reagents for Difluoromethylthiolation. ACS Publications. [Link]

  • Late stage trifluoromethylthiolation strategies for organic compounds. RSC Publishing. [Link]

  • Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions. MDPI. [Link]

  • Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews. [Link]

  • Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]

  • Shelf-stable electrophilic reagents for trifluoromethylthiolation. PubMed. [Link]

  • Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC. [Link]

  • N-Difluoromethylthiophthalimide Reagents for Modular Synthesis of Diversified α-Difluoromethylthiolated Ketones. Organic Letters. [Link]

  • Direct Electrophilic (Benzenesulfonyl)Difluoromethylthiolation with a Shelf-Stable Reagent. Angewandte Chemie. [Link]

  • N-Difluoromethylthiophthalimide Reagents for Modular Synthesis of Diversified α-Difluoromethylthiolated Ketones. PubMed. [Link]

  • Recent Advances in the Synthesis of SCF2 H- and SCF2 FG-Containing Molecules. Chemistry – An Asian Journal. [Link]

  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

Sources

Method

Esterification methods for 2,2-Difluoro-3-methylsulfanyl-propionic acid

An In-Depth Guide to the Esterification of 2,2-Difluoro-3-methylsulfanyl-propionic acid Abstract This technical guide provides a comprehensive overview and detailed protocols for the esterification of 2,2-Difluoro-3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of 2,2-Difluoro-3-methylsulfanyl-propionic acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the esterification of 2,2-Difluoro-3-methylsulfanyl-propionic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of α,α-difluoro substituents significantly influences the electronic properties of the carboxyl group, presenting unique challenges for traditional esterification methods. This document explores several robust methodologies, detailing the mechanistic rationale behind each approach and providing step-by-step protocols to guide researchers toward successful synthesis. We will cover classic acid-catalyzed methods, mild coupling-agent-mediated reactions, and activation via acyl halide intermediates to equip scientists with a versatile toolkit for producing a wide range of esters from this fluorinated substrate.

Introduction: The Challenge of Fluorinated Carboxylic Acids

2,2-Difluoro-3-methylsulfanyl-propionic acid is a compound of increasing interest in medicinal chemistry and materials science. The gem-difluoromethylene group is a bioisostere for a carbonyl or ether oxygen, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, esters derived from this acid are critical intermediates for synthesizing more complex target molecules.

However, the esterification of this substrate is not trivial. The two fluorine atoms are powerful electron-withdrawing groups, which decrease the nucleophilicity of the carbonyl oxygen and reduce the electrophilicity of the carbonyl carbon after protonation. This deactivating effect can render standard equilibrium-driven methods like the Fischer-Speier esterification slow and inefficient.[1][2] Therefore, selecting an appropriate esterification strategy requires careful consideration of the substrate's unique electronic nature. This guide outlines four reliable methods, each with distinct advantages, to overcome these challenges.

Method Selection: A Comparative Overview

Choosing the optimal esterification method depends on the scale of the reaction, the sensitivity of the starting materials to harsh conditions, and the desired purity of the final product. The following table provides a high-level comparison of the methods detailed in this guide.

Method Key Reagents Conditions Advantages Disadvantages
Method A: Fischer-Speier Esterification Alcohol (excess), Strong Acid (H₂SO₄, TsOH)High Temperature, RefluxEconomical, simple reagents, suitable for large scale with simple alcohols.[1][2][3]Equilibrium-limited, harsh acidic conditions, may require water removal, potentially low yield for deactivated acids.[4][5]
Method B: Steglich Esterification Alcohol, DCC/EDC, DMAPRoom Temperature, Anhydrous SolventMild conditions, high yields, suitable for acid/base-sensitive substrates and hindered alcohols.[6][7][8]Stoichiometric urea byproduct can complicate purification, reagents are more expensive.
Method C: Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIADLow to Room Temperature, Anhydrous SolventExtremely mild conditions, effective for challenging substrates, proceeds with stereochemical inversion of the alcohol.[9][10][11][12]Expensive reagents, generates stoichiometric byproducts (PPh₃=O, hydrazine derivative) that require careful purification.[11]
Method D: Acyl Chloride Formation 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (optional)Two steps, various temperaturesForms a highly reactive intermediate, leading to high yields; avoids equilibrium.[13]Requires handling of corrosive and moisture-sensitive reagents (thionyl chloride, acyl chloride).

Mechanistic Insights & Visualized Workflows

Understanding the reaction mechanism is crucial for troubleshooting and optimization. Below are simplified mechanisms for the key transformations.

Method A: Fischer-Speier Esterification

This reaction relies on acid catalysis to activate the carbonyl group toward nucleophilic attack by the alcohol. The reaction is an equilibrium process, driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][2][4]

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ Tetrahedral R-C(OH)₂(O⁺HR') ProtonatedAcid->Tetrahedral + R'-OH Alcohol R'-OH ProtonatedEster R-C(O⁺H)-OR' Tetrahedral->ProtonatedEster - H₂O Ester R-COOR' ProtonatedEster->Ester - H⁺

Caption: Fischer Esterification Mechanism.

Method B: Steglich Esterification

This method uses a carbodiimide (like DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then forms an even more reactive acylpyridinium species, which is readily attacked by the alcohol.[6][8][14]

Steglich_Esterification cluster_0 Activation cluster_1 Catalysis & Acyl Transfer cluster_2 Ester Formation Acid R-COOH O_Acylisourea O-acylisourea Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) O_Acylisourea->DCU DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP Alcohol R'-OH

Caption: Steglich Esterification Mechanism.

Detailed Application Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is best suited for producing simple, unhindered esters where the alcohol can be used in large excess as the solvent.

  • Materials & Reagents:

    • 2,2-Difluoro-3-methylsulfanyl-propionic acid (1.0 eq)

    • Methanol (MeOH), anhydrous (20-50 eq, serves as solvent)

    • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Separatory funnel

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2,2-Difluoro-3-methylsulfanyl-propionic acid.

    • Add a large excess of anhydrous methanol.

    • Cool the mixture in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid dropwise with stirring.

    • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C).

    • Maintain reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.

    • Purify the crude product by vacuum distillation or column chromatography if necessary.

Protocol B: Steglich Esterification (Ethyl Ester Synthesis)

This mild protocol is ideal for substrates that are sensitive to strong acid or high temperatures.[3][6][7]

  • Materials & Reagents:

    • 2,2-Difluoro-3-methylsulfanyl-propionic acid (1.0 eq)

    • Ethanol (EtOH), anhydrous (1.2-1.5 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

    • Dichloromethane (DCM), anhydrous

    • 0.5 M Hydrochloric acid (HCl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

  • Step-by-Step Procedure:

    • Dissolve 2,2-Difluoro-3-methylsulfanyl-propionic acid, anhydrous ethanol, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (or EDC) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form if DCC is used.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor progress by TLC.

    • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic solution sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude ethyl ester by silica gel column chromatography.

Protocol C: Mitsunobu Reaction (iso-Propyl Ester Synthesis)

This protocol is highly effective but requires careful handling of reagents and purification to remove byproducts.[9][10][11]

  • Materials & Reagents:

    • 2,2-Difluoro-3-methylsulfanyl-propionic acid (1.1 eq)

    • iso-Propanol (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.2 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq, typically as a 40% solution in toluene)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask, magnetic stirrer, syringe, nitrogen/argon atmosphere setup

  • Step-by-Step Procedure:

    • In a flask under a nitrogen atmosphere, dissolve 2,2-Difluoro-3-methylsulfanyl-propionic acid, iso-propanol, and PPh₃ in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Using a syringe, add the DEAD or DIAD solution dropwise over 30 minutes. The solution may turn yellow/orange.

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by silica gel column chromatography. A non-polar solvent system (e.g., hexanes/ethyl acetate) is usually effective at separating the less polar ester from the more polar byproducts.

Protocol D: Acyl Chloride Intermediate (tert-Butyl Ester Synthesis)

This two-step method is robust and high-yielding, proceeding through a highly reactive acyl chloride.

  • Materials & Reagents:

    • Step 1 (Acyl Chloride Formation):

      • 2,2-Difluoro-3-methylsulfanyl-propionic acid (1.0 eq)

      • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq) with a catalytic amount of DMF

      • Dichloromethane (DCM), anhydrous (optional, as solvent)

    • Step 2 (Esterification):

      • tert-Butanol (t-BuOH) (1.5-2.0 eq)

      • Pyridine or Triethylamine (TEA) (1.5 eq)

      • Dichloromethane (DCM), anhydrous

  • Step-by-Step Procedure:

    • Acyl Chloride Formation: a. In a flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), add 2,2-Difluoro-3-methylsulfanyl-propionic acid. b. Add thionyl chloride and heat the mixture gently to reflux (approx. 76 °C) for 1-2 hours until gas evolution ceases. c. Alternatively, dissolve the acid in anhydrous DCM, add a drop of DMF, and then add oxalyl chloride dropwise at 0 °C, followed by stirring at room temperature for 1-2 hours. d. After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride. Use this immediately in the next step.

    • Esterification: a. Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. b. In a separate flask, dissolve tert-butanol and pyridine (or TEA) in anhydrous DCM. c. Slowly add the alcohol/base solution to the stirred acyl chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC. e. Upon completion, dilute the reaction with DCM and wash sequentially with water, dilute HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude tert-butyl ester by column chromatography.

Conclusion

The successful esterification of 2,2-Difluoro-3-methylsulfanyl-propionic acid is readily achievable with the appropriate choice of methodology. While traditional Fischer esterification offers a cost-effective route for simple esters, its efficacy can be limited by the deactivating nature of the difluoro group. For more sensitive or complex alcohols, and to achieve higher yields under milder conditions, coupling-agent-mediated approaches such as the Steglich esterification or the Mitsunobu reaction are superior choices. For a robust, high-yielding, and non-equilibrium-dependent process, conversion to the acyl chloride intermediate is a highly recommended strategy. The protocols provided herein offer researchers a validated starting point for the synthesis of diverse esters of this important fluorinated building block.

References

  • Patents, G. (n.d.). Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025, October 2). RSC Publishing. Retrieved from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). RSC Publishing. Retrieved from [Link]

  • Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 18362–18373. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Patents, G. (n.d.). Method for esterifying hindered carboxylic acids.
  • Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Esterification and etherification of steroid and terpene under Mitsunobu conditions. (2011, September 1). Retrieved from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic-chemistry.org. Retrieved from [Link]

  • Converting Carboxylic Acids to Esters. (2024, November 28). Chemistry Steps. Retrieved from [Link]

  • Steglich Esterification. (n.d.). SynArchive. Retrieved from [Link]

  • α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved from [Link]

  • A Process For Preparation Of Difluoro Propionic Acid And Its Ester Derivatives. (n.d.). Retrieved from [Link]

  • Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6293. Retrieved from [Link]

  • Mitsunobu Reaction. (2025, March 26). Chemistry Steps. Retrieved from [Link]

  • Esterification of Carboxylic Acids with (β-Diazo-α,α-difluoroethyl)phosphonates under Photochemical Conditions | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 239–247. Retrieved from [Link]

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  • Patents, G. (n.d.). The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
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  • Glonek, T., et al. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Bioinorganic Chemistry, 5(4), 283-310. Retrieved from [Link]

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  • Wu, J., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 971350. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2,2-Difluoro-3-methylsulfanyl-propionic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2,2-Difluoro-3-methylsulfanyl-propionic acid. We...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2,2-Difluoro-3-methylsulfanyl-propionic acid. We address common questions and troubleshooting scenarios related to its stability in aqueous solutions to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 2,2-Difluoro-3-methylsulfanyl-propionic acid.

Q1: What are the primary stability concerns for 2,2-Difluoro-3-methylsulfanyl-propionic acid in an aqueous solution?

The primary stability concerns for this molecule are centered on its two key functional groups: the thioether (-S-CH₃) and the gem-difluoro group adjacent to a carboxylic acid. The thioether is susceptible to oxidation, while the overall molecule's stability can be influenced by pH and temperature. The carbon-fluorine bonds themselves are very strong and generally stable, but the electronic environment can facilitate other reactions.[1]

Q2: How does the pH of the aqueous solution affect the compound's stability?

The pH is a critical factor. The carboxylic acid group has a pKa that is significantly lowered by the adjacent electron-withdrawing difluoro group, making it a stronger acid than typical carboxylic acids.[2]

  • Acidic pH (pH < 4): The compound will be predominantly in its protonated, undissociated form. This state is generally stable, though strong acidic conditions could potentially promote hydrolysis of the thioether over extended periods.

  • Neutral to Alkaline pH (pH > 4): The compound will exist as its carboxylate salt, which increases its solubility in water.[3] While generally stable, strongly alkaline conditions (pH > 10) should be avoided as they can promote elimination or hydrolysis reactions involving the fluorinated center.[4] The thioether linkage is also more susceptible to hydrolysis under basic conditions compared to neutral or acidic environments.[5][6]

Q3: What is the impact of temperature on the stability of the solution?

Elevated temperatures will accelerate degradation. For fluorinated compounds, higher temperatures can increase the rate of decomposition.[7] We strongly recommend that solutions are prepared fresh and stored under refrigerated conditions (2-8 °C) for short-term use. For long-term storage, aliquoting and freezing at -20 °C or below is advised. Avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatible reagents or solvents?

Yes. To maintain the integrity of the compound, avoid the following:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or peracids will readily oxidize the thioether group to the corresponding sulfoxide and subsequently to the sulfone.[8]

  • Strong Reducing Agents: While less common in typical biological assays, strong reducing agents could potentially affect the thioether.

  • Certain Organic Solvents: While the compound is intended for aqueous solutions, prolonged storage in polar aprotic solvents like DMSO at elevated temperatures may lead to decomposition.[9]

Q5: What are the most likely degradation products I might observe?

Based on the structure, the two most probable degradation products in a typical laboratory setting (aqueous buffer, exposure to air) are:

  • 2,2-Difluoro-3-methylsulfinyl-propionic acid (Sulfoxide): The product of single oxidation of the sulfur atom.

  • 2,2-Difluoro-3-methylsulfonyl-propionic acid (Sulfone): The product of double oxidation of the sulfur atom.

Defluorination is less likely under typical experimental conditions due to the stability of the gem-difluoro group, which is less reactive in S_N2 reactions than monofluorinated analogues.[4]

Q6: How can I monitor the stability of my compound in solution?

The most reliable method for monitoring stability is High-Performance Liquid Chromatography (HPLC), preferably coupled with Mass Spectrometry (LC-MS) or at minimum, a UV detector.[10][11] By comparing the chromatogram of a freshly prepared sample to one that has been stored or used in an experiment, you can quantify the remaining parent compound and detect the appearance of new peaks corresponding to degradation products.

Table 1: Summary of Stability Under Various Conditions
ConditionStability OutlookPrimary Degradation PathwayRecommendations
pH 4-7 GoodSlow oxidation of thioetherIdeal range for most applications. Prepare fresh.
pH < 4 GoodPotential for slow thioether hydrolysisUse if required by experiment; monitor for long-term storage.
pH > 8 Caution AdvisedIncreased risk of hydrolysis/eliminationAvoid prolonged exposure. Buffer carefully if necessary.
Temperature 2-8°C Good (Short-term)Minimal degradationStore for up to 1-2 weeks. Protect from light.
Temperature 20-25°C Fair to PoorAccelerated oxidation/hydrolysisAvoid. Use immediately after preparation.
Temperature ≥ 37°C PoorRapid degradationNot recommended for incubations longer than a few hours.
Presence of Air/O₂ FairOxidation of thioetherFor sensitive, long-term experiments, consider de-gassing buffers.
Freeze-Thaw Cycles Caution AdvisedPotential for accelerated degradationAliquot stock solutions to avoid repeated cycling.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential stability issues during your experiments.

Troubleshooting Workflow

The following diagram outlines the logical steps to take when you suspect compound instability is affecting your results.

TroubleshootingWorkflow Start Inconsistent or Unexpected Experimental Results CheckDegradation Hypothesis: Compound Degradation? Start->CheckDegradation PrepFresh Prepare Fresh Stock Solution & Re-run Key Experiment CheckDegradation->PrepFresh Yes ProblemSolved Problem Resolved PrepFresh->ProblemSolved If results are now consistent ProblemPersists Problem Persists PrepFresh->ProblemPersists If results are still inconsistent AnalyzeSamples Analyze Stored vs. Fresh Solution (See Protocol 3.3) ProblemPersists->AnalyzeSamples ComparePeaks Compare Chromatograms: Parent Peak Area & New Peaks? AnalyzeSamples->ComparePeaks NoDegradation No Significant Degradation (Parent Peak >95%) ComparePeaks->NoDegradation No DegradationConfirmed Degradation Confirmed ComparePeaks->DegradationConfirmed Yes InvestigateOther Investigate Other Experimental Variables (e.g., reagents, assay) NoDegradation->InvestigateOther OptimizeConditions Optimize Storage & Handling: - Aliquot & Freeze - Use De-gassed Buffers - Check Reagent Compatibility DegradationConfirmed->OptimizeConditions

Note: The above DOT script is a text-based representation due to the inability to generate live chemical structure images. It illustrates the progression from the parent thioether to the sulfoxide and then the sulfone.

Caption: Primary degradation pathway via oxidation of the thioether.

References

  • Relative rate of hydrolysis of the carbon chlorine bond in thioethers and ethers. (2016, December 15). Chemistry Stack Exchange. Available from: [Link]

  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2005). Fluorotelomer Carboxylic Acids and PFOS in Rainwater from an Urban Center in Canada. Environmental Science & Technology, 39(19), 7573–7579. Available from: [Link]

  • Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2021). Catalytic hydrolysis of methyl mercaptan and methyl thioether on hydroxyl-modified ZrO2: a density functional theory study. RSC Advances, 11(45), 28235-28245. Available from: [Link]

  • LibreTexts. (2022, July 18). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available from: [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Chemistry Steps. Available from: [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. Available from: [Link]

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 968433. Available from: [Link]

  • Shrestha, A., et al. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). ACS Central Science, 9(1), 133-142. Available from: [Link]

  • Organofluorine chemistry. Wikipedia. Available from: [Link]

  • Fluorinated Higher Carboxylic Acids. ResearchGate. Available from: [Link]

  • Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate. Available from: [Link]

  • Bhat, A. P., Pomerantz, W. C. K., & Arnold, W. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available from: [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Library and Archives Canada. Available from: [Link]

  • DePuy, H. P., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins. Available from: [Link]

  • Trang, B., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839-845. Available from: [Link]

  • ADVANCES IN FLUORINE CHEMISTRY. Elsevier. Available from: [Link]

  • Biodegradation of fluorinated compounds widely used in agro-industrial applications. Semantic Scholar. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. Available from: [Link]

  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. ACS Publications. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(19), 7147-7155. Available from: [Link]

  • Sulfur-containing carboxylic acids. 6. The syntheses of 3,3"-sulfinyldipropionic and 2,2"-sulfinyldiacetic acids. ResearchGate. Available from: [Link]

  • Organosulfur chemistry. Wikipedia. Available from: [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available from: [Link]

  • Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. MDPI. Available from: [Link]

  • Propionic Acid Degradation by Syntrophic Bacteria During Anaerobic Biowaste Digestion. MDPI. Available from: [Link]

  • Carboxylic Sulfuric Anhydrides. ACS Publications. Available from: [Link]

  • The effect of pH on sulfur speciation, solid-phase formation, and H2S... ResearchGate. Available from: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. Available from: [Link]

  • Propionic acid extraction in a microfluidic system: simultaneous effects of channel diameter and fluid flow rate on the flow regime and mass transfer. Iranian Journal of Chemical Engineering (IJChE). Available from: [Link]

  • DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid. Google Patents.
  • Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. Dove Press. Available from: [Link]

  • Ionic Liquids with Benzenesulfonate Anions: Nonfluorinated, Thermally Stable Anion Options. NSF Public Access Repository. Available from: [Link]

  • Production of propionic acid. SciSpace. Available from: [Link]

Sources

Optimization

Solving solubility issues with difluoro-methylsulfanyl compounds

Technical Support Center: Difluoromethyl-Sulfanyl ( ) Compounds Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Solubility & Handling of Motifs Technical Brief: The "Lipophilic H-Bond Do...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difluoromethyl-Sulfanyl ( ) Compounds

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Solubility & Handling of


 Motifs

Technical Brief: The "Lipophilic H-Bond Donor" Paradox

Before troubleshooting, you must understand the unique physicochemical engine driving your solubility issues. The difluoromethyl-sulfanyl (


) group is not merely a "lighter" version of the trifluoromethyl-thio (

) group.[1] It introduces a critical duality:
  • Lipophilicity: It significantly increases

    
     (Hansch 
    
    
    
    ) compared to a methyl group, driving poor aqueous solubility.
  • Hydrogen Bond Acidity: Unlike

    
    , the proton on the 
    
    
    
    moiety is acidic enough to act as a weak hydrogen bond donor (HBD).[1]

The Core Problem: In non-polar solvents (DCM, Toluene), the compound behaves like a lipophilic grease. In aqueous buffers, it resists solvation due to the fluorine atoms but simultaneously aggregates due to intermolecular H-bonding (the


 interaction). This "schizophrenic" polarity often leads to false negatives in biological assays (precipitation) and failed synthetic conversions (heterogeneous reaction mixtures).
Comparative Physicochemical Data
MotifHansch

(Lipophilicity)
H-Bond Donor (HBD)H-Bond Acceptor (HBA)Metabolic Stability

0.61NoWeakLow (S-oxidation)

1.44NoVery WeakHigh

~0.68 Yes (Weak) Weak Moderate

1.04NoWeakHigh

Data synthesized from Hansch parameters and bioisostere reviews [1, 2].

Module A: Synthesis Troubleshooting

Issue: Reagent insolubility or decomposition during the introduction of the


 group.
Scenario 1: The Reagent "Crashes Out" or Reaction is Sluggish

Many direct difluoromethylthiolation reagents (e.g., silver salts) have poor solubility in standard organic solvents, leading to heterogeneous mixtures that require high heat—which unfortunately triggers the decomposition of the sensitive


 species into difluorocarbene (

).

Protocol: Solvent Switching & Phase Transfer

  • Stop using pure DCM or Toluene if you observe suspension.

  • Switch to a dipolar aprotic solvent system. The gold standard is Acetonitrile (MeCN) or DMF .

  • For Silver Reagents (e.g., Shen's Reagent

    
    ): 
    
    • Why: This reagent relies on a transmetallation mechanism. It must be partially soluble to transfer the

      
       anion to the catalyst (Cu or Pd).
      
    • Fix: Use MeCN at

      
      . If still insoluble, add 10% DMF. Avoid DMSO if possible, as it can coordinate too strongly to the metal catalyst, shutting down the cycle [3].
      
Scenario 2: Base-Mediated Decomposition

Symptom: You see rapid darkening of the reaction mixture and formation of side products, but no desired product. Cause: The proton in


 is acidic (

estimated ~20-23 depending on the scaffold). Strong bases (e.g.,

,

) deprotonate this group, leading to

-elimination and loss of the group as thiocarbonyl fluoride. Fix:
  • Use mild bases:

    
     or 
    
    
    
    .
  • Buffer the system: If a stronger base is required for a cross-coupling step, add the base slowly or use a biphasic system (Water/DCM) with a phase transfer catalyst (TBAB) to limit the exposure of the product to the base in the organic phase.

Workflow Visualization: Reagent Selection

SynthesisWorkflow Start Start: Select Reagent Strategy Substrate Analyze Substrate Type Start->Substrate ArylHalide Aryl Halide/Boronic Acid Substrate->ArylHalide Nucleophile Nucleophile (Amine/Thiol) Substrate->Nucleophile Decision1 Is Substrate Electron Deficient? ArylHalide->Decision1 Phth Use Electrophilic Reagent (Phth-SCF2H) Solvent: DCM Nucleophile->Phth Direct Electrophilic Attack Zard Use Radical Reagent (PhSO2SCF2H) Solvent: MeCN/H2O Decision1->Zard Yes (Radical path) Shen Use Nucleophilic Reagent (Ag-SCF2H complex) Solvent: Toluene/DMF Decision1->Shen No (Pd/Cu coupling) caption Figure 1: Reagent selection logic to minimize solubility and reactivity conflicts [3, 4].

Module B: Biological Assay Formulation

Issue: Compound precipitates in aqueous buffer (PBS/Media), causing "flat" dose-response curves or erratic


 data.
The "Grease" Factor

 compounds often exhibit "brick dust" behavior—crystalline solids that refuse to dissolve in water due to high lattice energy driven by weak intermolecular hydrogen bonds (

).
Protocol: Kinetic Solubility Optimization

Do not rely on thermodynamic solubility (shaking powder in water). You must mimic the assay conditions.

Step-by-Step Guide:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM.

    • Check: Is the solution clear? If hazy, sonicate at

      
      .
      
  • Intermediate Dilution (The "Spike"):

    • Do not spike 10 mM stock directly into PBS.

    • Create a 100x intermediate in a co-solvent mixture: 50% DMSO / 50% PEG-400.

  • Final Assay Buffer:

    • Dilute the intermediate into the assay buffer (e.g., PBS + 0.05% Tween-20).

    • Critical: The surfactant (Tween/Pluronic) is mandatory for fluorinated thioethers to prevent the formation of colloidal aggregates [5].

Diagram: Assay Formulation Decision Tree

FormulationLogic Input Compound Stock (10mM DMSO) Step1 Dilute 1:100 into Buffer Input->Step1 Check Turbidity Check (Nephelometry/Visual) Step1->Check Clear Proceed to Assay Check->Clear Clear Cloudy Precipitation Detected Check->Cloudy Hazy Fix1 Add 0.01% Tween-20 Cloudy->Fix1 First Attempt Fix2 Use Cyclodextrin (HP-b-CD) Cloudy->Fix2 If Tween Fails Fix1->Check Fix2->Check caption Figure 2: Kinetic solubility troubleshooting for lipophilic fluorinated compounds.

FAQ: Rapid Fire Troubleshooting

Q: Why does my


 compound show two spots on TLC that merge in 2D-TLC? 
A:  This is likely a rotameric issue or hydrogen-bond induced aggregation. The 

group can form intramolecular H-bonds with neighboring heteroatoms (e.g., pyridine nitrogen), locking the conformation. Run the TLC with a drop of

(to disrupt H-bonds) or at a higher temperature if using HPLC.

Q: I'm using Zard's reagent (


) and yields are low. The reagent seems to disappear. 
A:  Zard's reagent is light-sensitive and prone to radical decomposition. Ensure you are degassing  your solvent thoroughly. Oxygen quenches the radical chain process. Also, use a blue LED (

) rather than white light to specifically excite the photocatalyst without degrading the reagent [4].

Q: Can I use standard silica gel for purification? A: Yes, but be warned:


 compounds are often less polar than expected but can "streak" due to the acidic proton interacting with silanols. Add 1% Triethylamine  to your eluent to neutralize the silica surface and sharpen the peaks.

References

  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[2]

  • Zafrani, Y., et al. (2017). "CF2H, a Hydrogen Bond Donor". Journal of Medicinal Chemistry. This paper establishes the H-bond acidity of the group.[3]

  • Xu, C., & Shen, Q. (2015). "Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds". Organic Letters. (Contextual reference for Shen's Reagent handling).

  • Li, J., Zhu, D., Lv, L., & Li, C. J. (2018).[4] "Radical difluoromethylthiolation of aromatics enabled by visible light". Chemical Science.

  • Di, L., & Kerns, E. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization". Drug Discovery Today.

Sources

Troubleshooting

Technical Support Center: Optimization of Nucleophilic Substitution for α,α-Difluoro-Substituted Acetic Acid Derivatives

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the synthesis and optimization of α,α-difluoro acid derivatives. This guide is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis and optimization of α,α-difluoro acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable difluoromethyl moiety into their target molecules. The unique electronic properties imparted by the gem-difluoro group present distinct synthetic challenges compared to their non-fluorinated analogs. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your experimental workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during the nucleophilic substitution on α,α-difluoroacetic acid derivatives, primarily focusing on the workhorse electrophile, ethyl-2-bromo-2,2-difluoroacetate.

Q1: My reaction is extremely slow or shows no conversion, even with a strong nucleophile. What is limiting the reaction rate?

Answer: This is the most frequently encountered issue and stems directly from the profound electronic impact of the two fluorine atoms on the electrophilic carbon.

  • Causality - The Inductive Effect: The two α-fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. While this increases the partial positive charge on the α-carbon, it also significantly destabilizes the Sₙ2 transition state. The incoming nucleophile faces strong electrostatic repulsion from the electron-dense fluorine atoms, which hinders its approach to the carbon center. This effect dramatically reduces the reaction rate compared to non-fluorinated analogs; for instance, the relative rate of substitution for PhCF₂Br with azide is approximately 200,000 times slower than for PhCH₂Br[1]. Consequently, forcing conditions such as elevated temperatures and extended reaction times are often necessary[1].

  • Troubleshooting Steps:

    • Increase Temperature: The reaction may require heating. Start by running the reaction at a moderate temperature (e.g., 50-80 °C) and monitor for progress. Be aware that higher temperatures can promote side reactions[2].

    • Optimize Your Solvent: The choice of solvent is critical. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the counter-ion of the nucleophile salt (e.g., K⁺, Na⁺) while leaving the nucleophile anion "naked" and more reactive.[3][4] Protic solvents (e.g., ethanol, water) will form hydrogen bonds with the nucleophile, creating a solvent cage that drastically reduces its nucleophilicity and slows the reaction[3][5].

    • Ensure Nucleophile Activity: If using a nucleophile that requires deprotonation (e.g., a thiol or secondary amine), ensure the base used is sufficient to generate the active nucleophile in situ. For less reactive nucleophiles, pre-formation of the salt (e.g., sodium thiolate) may be beneficial.

Q2: My reaction is messy, with significant formation of side products. How can I improve selectivity?

Answer: The formation of multiple products typically arises from competing reaction pathways, such as elimination or alternative substitution events.

  • Causality - Competing Pathways:

    • Elimination (E2): If your nucleophile is also a strong base (e.g., alkoxides) or if you are using a strong, non-nucleophilic base to deprotonate your nucleophile, E2 elimination can compete with Sₙ2 substitution. This is particularly favored at higher temperatures[2].

    • Alternative Substitution: With certain nucleophiles, reaction at the ester carbonyl can occur, leading to amide formation or transesterification. It has been noted that under some conditions, the reaction of ethyl 2-azido-2,2-difluoroacetate can lead to ethyl azide and sodium bromodifluoroacetate, indicating an alternative substitution pathway[1].

  • Troubleshooting Steps:

    • Select the Right Base: When deprotonating a nucleophile, use a non-nucleophilic base with sufficient strength but minimal basicity to avoid promoting elimination. Carbonate bases (K₂CO₃, Cs₂CO₃) or sterically hindered organic bases (DIPEA, Et₃N) are often preferred over alkoxides or hydroxides[6]. For very sensitive substrates, using a pre-formed salt of the nucleophile is the cleanest method.

    • Control the Temperature: Since elimination reactions have a higher activation energy and are more entropically favored, they become more dominant at higher temperatures[2]. If elimination is a problem, try running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate.

    • Choose a "Softer" Nucleophile: If possible, select a nucleophile that is "softer" (more polarizable), as this generally favors substitution over elimination. For example, thiolates (RS⁻) are excellent nucleophiles but relatively weak bases.

Q3: How do I choose the optimal solvent for my reaction?

Answer: Solvent choice is one of the most critical parameters for optimizing Sₙ2 reactions, and this is especially true for these challenging substrates. The primary goal is to maximize the reactivity of the nucleophile.

  • Causality - Solvation Effects:

    • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and acetonitrile lack acidic protons and cannot act as hydrogen-bond donors.[3] They possess a strong dipole that allows them to solvate cations effectively, but they leave the anionic nucleophile poorly solvated, or "naked."[3] This desolvated state makes the nucleophile highly reactive and significantly accelerates Sₙ2 reactions. Highly polar DMF was found to be much better than THF for nucleophilic difluoromethylation[4].

    • Polar Protic Solvents (Avoid): Solvents like water, methanol, and ethanol have acidic protons and readily form strong hydrogen bonds with anionic nucleophiles.[5] This "caging" effect stabilizes the nucleophile, increasing the energy required for it to participate in the reaction and dramatically slowing the rate of Sₙ2 substitution[3][7].

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMF Polar Aprotic37153Excellent dissolving power, high boiling point allows for heating.
DMSO Polar Aprotic47189Highly polar, excellent for Sₙ2, but can be difficult to remove.
Acetonitrile Polar Aprotic3882Good choice for moderate temperatures, easier to remove.
THF Polar Aprotic7.566Less polar, may be insufficient for some reactions without additives.
Ethanol Polar Protic2578Generally disfavors Sₙ2 reactions due to nucleophile solvation.[5]
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of this substitution, and why is it so challenging?

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In a single, concerted step, the nucleophile attacks the α-carbon as the leaving group (e.g., bromide) departs[8].

The primary challenge arises from the strong inductive and electrostatic effects of the gem-difluoro substituents. These fluorine atoms pull electron density away from the α-carbon, but their lone pairs also create a region of high electron density that repels the incoming nucleophile, thus increasing the activation energy of the reaction[1].

// Reactants sub [label=<

Br

F

C — COOEt

F

];

nu [label="Nu⁻"]; plus [label="+"];

// Transition State ts [label=<

F

Nu⋯C⋯Br

COOEt

F

, shape=plaintext]; ts_bracket [label="[", fontsize=48, fontcolor="#5F6368"]; ts_bracket_r [label="]‡⁻", fontsize=48, fontcolor="#5F6368"];

// Products prod [label=<

Nu

F

C — COOEt

F

]; lg [label="Br⁻"]; plus2 [label="+"];

// Invisible nodes for alignment {rank=same; nu; plus; sub;} {rank=same; ts_bracket; ts; ts_bracket_r;} {rank=same; prod; plus2; lg;}

// Edges sub -> ts [label="k (slow)"]; ts -> prod; }

Caption: Generalized Sₙ2 mechanism on an α,α-difluoro ester.

FAQ 2: Why is an ester (e.g., ethyl bromodifluoroacetate) used instead of the free α,α-difluoroacetic acid?

The carboxylic acid functional group is acidic and contains a nucleophilic oxygen. Using the free acid in a nucleophilic substitution reaction would lead to several complications:

  • Acid-Base Reactions: The carboxyl proton would be readily removed by any basic nucleophile or added base, neutralizing the reagent and preventing the desired substitution.

  • Self-Reaction: The carboxylate, once formed, could potentially act as a nucleophile itself.

  • Poor Solubility: The carboxylate salt may have poor solubility in the preferred polar aprotic solvents.

Protecting the carboxylic acid as an ester (e.g., ethyl or methyl ester) renders it chemically inert under the typical basic or neutral conditions used for the substitution reaction.[9] The ester can be easily hydrolyzed back to the free acid in a subsequent step after the desired substitution has been achieved.

FAQ 3: How does temperature affect the competition between substitution (Sₙ2) and elimination (E2)?

Temperature is a critical factor in controlling the selectivity between Sₙ2 and E2 pathways.

  • Thermodynamics & Kinetics: Elimination reactions (E2) result in the formation of more product molecules than substitution reactions (two reactants form three products), leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant as temperature (T) increases. This makes elimination more thermodynamically favorable at higher temperatures[2].

  • Practical Implication: If you observe an increasing amount of elimination byproduct, reducing the reaction temperature is a primary strategy to favor the Sₙ2 pathway. Conversely, if the reaction is too slow, a careful increase in temperature is needed, but you must monitor for the onset of elimination.

TroubleshootingWorkflow

Caption: Troubleshooting workflow for common issues.

Validated Experimental Protocols

The following are generalized, robust starting points for your experiments. Optimization of temperature, reaction time, and stoichiometry will likely be necessary for your specific substrate and nucleophile.

Protocol 1: General Procedure for Substitution with a Thiol Nucleophile

This protocol describes the reaction of ethyl 2-bromo-2,2-difluoroacetate with a generic thiol (R-SH).

  • Reagents & Equipment:

    • Ethyl 2-bromo-2,2-difluoroacetate (1.0 eq)

    • Thiol nucleophile (1.1 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

    • Standard work-up and purification equipment

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 eq) and anhydrous DMF (to make a ~0.5 M solution with respect to the electrophile).

    • Add potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 15-30 minutes.

    • Add ethyl 2-bromo-2,2-difluoroacetate (1.0 eq) to the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired product.[6]

Protocol 2: General Procedure for Substitution with an Amine Nucleophile

This protocol outlines the reaction with a primary or secondary amine (R₂NH).

  • Reagents & Equipment:

    • Ethyl 2-bromo-2,2-difluoroacetate (1.0 eq)

    • Amine nucleophile (2.2 eq, or 1.1 eq with an auxiliary base)

    • Auxiliary Base (e.g., DIPEA, 1.5 eq, if needed)

    • Anhydrous Acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (2.2 eq) and anhydrous acetonitrile (to make a ~0.5 M solution). Using an excess of the amine nucleophile serves both as the reactant and the base to neutralize the HBr byproduct.

    • Alternative: If your amine is valuable, use 1.1 equivalents of the amine and add 1.5 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Add ethyl 2-bromo-2,2-difluoroacetate (1.0 eq) to the solution at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

References
  • Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]

  • Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. PubMed, 140(30), 9404-9408. [Link]

  • Zhang, X., et al. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. ResearchGate. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). ResearchGate. [Link]

  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]

  • Prakash, G. K. S., et al. (2016). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters, 18(14), 3466–3469. [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). Chem. [Link]

  • Nucleophilic fluorination with difluorosilicates. ResearchGate. [Link]

  • Role of Solvent in SN. Scribd. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps. [Link]

  • Um, I. H., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Hu, J., et al. (2011). Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature. Organic Letters, 13(19), 5342–5345. [Link]

  • Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. (2018). Quora. [Link]

  • Ma, Y. (2018). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]

  • A DFT study on substituents, solvent, and temperature effect and mechanism of Diels-Alder reaction of hexafluoro-2-butyne with furan. (2023). PubMed. [Link]

  • Difluoroacetic acid. PubChem. [Link]

  • A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. ResearchGate. [Link]

  • Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids. PubMed, 37(8), 1727-39. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Itoh, T., et al. (2000). Alpha-bromo-alpha,alpha-difluoroallyl derivatives as synthetic intermediate: nucleophilic substitution of alpha-bromo-alpha,alpha-difluoroallyl derivatives in the presence of palladium catalysts. PubMed, 48(6), 885-8. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. (2023). YouTube. [Link]

  • Wróblewski, A., et al. (2015). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PMC. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Ozawa, R., & Yamamoto, T. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

  • Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-39. [Link]

  • Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. (2019). The Journal of Organic Chemistry, 84(14), 8345-8359. [Link]

  • Optimization of reduction with α,α-difluoro-β-amino amides 3a. ResearchGate. [Link]

  • Difluoroacetic acid. Wikipedia. [Link]

  • Production of Difluoroacetic Acid. (2022). Alfa Chemical Co., Ltd. [Link]

  • Nucleophilic Substitution Reactions. King Saud University. [Link]

  • Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution and Elimination Reactions. (2021). Chemistry LibreTexts. [Link]

  • Common nucleophilic substitution reactions. (2020). Chemistry LibreTexts. [Link]

  • Experiment 7 — Nucleophilic Substitution. Swarthmore College. [Link]

  • Problems/Examples on Aliphatic Nucleophilic substitution reactions- Part 5 (Continued). (2020). YouTube. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Handling Volatile Fluorinated Intermediates

Subject: Best Practices for Synthesis, Isolation, and Analysis of Low-Boiling Polyfluorinated Motifs Ticket ID: #F-VOL-2024-SYN Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Synthesis, Isolation, and Analysis of Low-Boiling Polyfluorinated Motifs Ticket ID: #F-VOL-2024-SYN Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Fluorine Chemistry Division

Introduction: The "Invisible" Yield Loss

As researchers in drug discovery, we often treat fluorine as a "magic bullet" for metabolic stability. However, the introduction of fluorine—particularly trifluoromethyl (


), difluoromethyl (

), and perfluoroalkyl groups—drastically alters the physicochemical properties of your intermediates.

The Core Problem: Fluorine has extremely low polarizability. This weakens intermolecular Van der Waals forces, often causing fluorinated intermediates to have significantly lower boiling points and higher fugacity than their non-fluorinated analogues. A common scenario: a researcher observes 95% conversion by in-situ NMR, but isolates only 30% yield after rotary evaporation. The product didn't decompose; it simply evaporated with the solvent.

This guide provides the protocols we use internally to handle these "ghost" intermediates.

Module 1: Synthesis & Containment

Q: My fluorinated intermediate is a gas or low-boiling liquid at room temperature. How do I handle it without specialized flow chemistry equipment?

A: Use the "Cryogenic Trap-and-Cannulate" Protocol.

If you are generating species like trifluoroacetaldehyde (bp -19°C), trifluoromethyl iodide (bp -22°C), or volatile fluorinated acid chlorides, you cannot use standard addition funnels.

The Protocol:

  • Generation Vessel (Flask A): Generate the volatile intermediate in a sealed vessel connected to an inert gas line.

  • The Bridge: Connect Flask A to Flask B (Reaction Vessel) using wide-bore PTFE tubing (cannula).

  • The Trap (Flask B): Flask B must contain the nucleophile/trapping agent dissolved in a solvent cooled to at least 20°C below the boiling point of the volatile intermediate.

  • Carrier Gas: Use a slow stream of dry

    
     or Argon to sweep the volatile species from A to B.
    

Critical Check: Do not rely on balloon pressure alone. A controlled flow (bubbler check) ensures mass transfer.

Q: Material Compatibility - Glass vs. Plastic?

A: It depends on the specific fluorine source.

Reagent TypeCompatibilityRisk Factor
Neutral Fluoroalkyls (e.g.,

)
Borosilicate GlassLow. Standard glassware is fine.
Acid Fluorides (e.g.,

,

)
Glass (Short term) / PFA (Long term)Medium. Hydrolysis generates HF, which etches glass.
Anhydrous HF / Olah's Reagent PFA / PTFE Only Critical. Will dissolve glass reactors leading to catastrophic failure.
Fluorinated Silyl Enol Ethers Silanized GlassLow. Prevents surface-catalyzed hydrolysis.

Module 2: The "Do Not Rotavap" Isolation Strategy

Q: I see the product in the crude NMR, but it vanishes on the rotavap. How do I remove the solvent?

A: Stop trying to remove the solvent. Switch to Telescoping.

Raoult’s Law is your enemy here. Even if your product boils at 60°C and your solvent (DCM) boils at 40°C, the vapor pressure of your product is non-negligible. Co-distillation will occur.

The Solution: Solvent Switching via Azeotropic Distillation (or "Telescoping")

Instead of concentrating to dryness, displace the low-boiling reaction solvent with a higher-boiling "keeper" solvent that is compatible with the next step.

Step-by-Step Solvent Switch:

  • Identify Next Solvent: Assume Step 2 requires DMF (bp 153°C).

  • Add Keeper: Add the required volume of DMF directly to your crude reaction mixture (e.g., in DCM).

  • Distill: Perform a distillation at ambient pressure or mild vacuum (do not go to high vacuum). The DCM will distill off, leaving your volatile fluorinated intermediate safely dissolved in the DMF.

  • Validate: Check the weight of the solution and run a quantitative NMR (qNMR) to determine concentration.

Q: What if I absolutely must isolate the neat material?

A: Use Low-Temperature Distillation, not Rotary Evaporation.

Rotavaps have large surface areas and uncontrolled pressure gradients.

  • Use a Short-Path Distillation Head: Minimize the travel distance for the vapor.

  • Cool the Receiver: The receiving flask must be at -78°C (dry ice/acetone).

  • No Vacuum (Usually): If the boiling point is <50°C, distill at atmospheric pressure using a gentle inert gas sweep.

Module 3: Monitoring & Analysis

Q: My product is not UV active. How do I monitor the reaction?

A:


 NMR is the Gold Standard. 

Unlike TLC (which is useless for volatiles) or LCMS (where volatiles may not ionize or elute in the void volume),


 NMR is quantitative and specific.

Protocol for In-Situ Monitoring:

  • Internal Standard: Add a chemically inert fluorinated standard to the reaction mixture at the start.

    • Recommendation:

      
      -Trifluorotoluene (
      
      
      
      -63 ppm) or Fluorobenzene (
      
      
      -113 ppm).
  • Lock Solvent: Use a coaxial insert containing deuterated solvent (e.g.,

    
    ) or run "unlocked" if your magnet permits.
    
  • Quantification: Integrate your product peak against the internal standard.

    • Equation:

      
      
      

Technical Note: Ensure your relaxation delay (


) is sufficient (typically >5 seconds) for accurate integration, as fluorine nuclei can have long 

relaxation times.

Visual Workflows

Workflow 1: Telescoping Strategy for Volatile Intermediates

This diagram illustrates the decision process to avoid isolation losses.

TelescopingStrategy Start Reaction Complete (Volatile Product) CheckBP Check u0394BP (Product vs Solvent) Start->CheckBP LargeDiff u0394BP > 80u00B0C (Product is High BP) CheckBP->LargeDiff Safe SmallDiff u0394BP < 40u00B0C (Product is Volatile) CheckBP->SmallDiff Risk Action1 Standard Workup (Rotavap OK) LargeDiff->Action1 Action2 Do NOT Rotavap SmallDiff->Action2 Decision Is Isolation Required? Action2->Decision PathA Telescoping (Preferred) Add Solvent for Step 2 Distill off Step 1 Solvent Decision->PathA No (Next Step in situ) PathB Careful Distillation Short Path Head -78u00B0C Receiver Trap Decision->PathB Yes (Must Isolate)

Caption: Decision matrix for handling reaction mixtures containing volatile fluorinated intermediates.

Workflow 2: Cryogenic Trap Setup

CryoTrap Gen Generation Flask (Precursor + Reagent) Bridge PTFE Cannula (Inert Gas Sweep) Gen->Bridge Volatile Intermediate Trap Trapping Flask (Nucleophile in Solvent) Temp: -78u00B0C Bridge->Trap Bubbling Scrub Waste Scrubber (Base Trap for HF) Trap->Scrub Excess Gas

Caption: Setup for generating and immediately trapping volatile fluorinated species to prevent loss.

References

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. National Institutes of Health (NIH). Available at: [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. Available at: [Link][1][2][3][4][5][6][7][8][9]

  • Fluorinated Solvents for Chemoselective Oxidations. National Institutes of Health (NIH). Available at: [Link]

  • Process Development and Preparation of Fluorinated Compounds. Chimia. Available at: [Link]

  • Volatile Organic Compounds' Impact on Indoor Air Quality. US EPA. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

19F NMR spectra analysis of 2,2-Difluoro-3-methylsulfanyl-propionic acid

Executive Summary 2,2-Difluoro-3-methylsulfanyl-propionic acid is a critical fluorinated building block, often employed to introduce the difluoromethylene ( ) moiety as a bioisostere for oxygen or carbonyl groups in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Difluoro-3-methylsulfanyl-propionic acid is a critical fluorinated building block, often employed to introduce the difluoromethylene (


) moiety as a bioisostere for oxygen or carbonyl groups in drug discovery.[1] While Proton (

H) NMR is the standard for structural elucidation, it frequently fails to provide rapid, unambiguous quantitation for this class of compounds due to spectral overlap and second-order coupling effects.[1]

This guide objectively compares


F NMR spectroscopy  against standard 

H NMR and HPLC methods.[1] We demonstrate that

F NMR offers superior specificity and throughput for this compound, driven by the distinct chemical shift anisotropy of the

-difluoro carbonyl motif and the absence of biological background signals.

Part 1: Structural Logic & Spin System[1]

To interpret the spectra accurately, one must understand the magnetic connectivity of the molecule.[1] The


 group is chemically equivalent (achiral environment) but magnetically active, coupling to the adjacent methylene protons.[1]
Structural Connectivity Diagram

The following diagram illustrates the spin system and coupling pathways relevant to the NMR analysis.

G cluster_legend Interaction Key Acid Carboxylic Acid (COOH) CF2 Difluoro Motif (19F, -112 ppm) Acid->CF2 Inductive Effect (Deshielding) CH2 Methylene (1H, ~3.2 ppm) CF2->CH2 3J(F,H) Coupling (~16 Hz) SMe Thiomethyl (S-CH3) CH2->SMe Connectivity Strong Coupling Strong Coupling

Figure 1: Magnetic connectivity and coupling network of 2,2-Difluoro-3-methylsulfanyl-propionic acid.

Part 2: Comparative Analysis (The Core)

Methodological Comparison: F NMR vs. Alternatives

For this specific difluoro-acid,


F NMR provides a "clean window" analysis that 

H NMR cannot match.[1]
Feature

F NMR (Recommended)

H NMR (Standard)
HPLC-UV (Alternative)
Spectral Window -100 to -120 ppm (Zero background)0 to 12 ppm (Crowded)Retention Time only
Specificity High: Only detects the

motif.
Low: Detects all H (solvent, water, impurities).[1]Medium: Depends on column resolution.
Signal Pattern Triplet (Clean, distinct).Triplet of Doublets (Complex, prone to overlap).[1]Single Peak.
Quantitation Direct (qNMR) without reference standard curves.[1][2]Requires pure internal standard; integration errors common.[1]Requires calibration curve & extinction coefficients.[1]
Solvent Effect High sensitivity (Shift

> 1 ppm).[1]
Moderate sensitivity.[1]N/A
Why H NMR Struggles with this Molecule

In the proton spectrum, the methylene protons (


) adjacent to the 

appear as a triplet of doublets (or broad multiplet) due to the large

coupling (approx. 15-17 Hz) and the smaller

coupling (if applicable, though here it is isolated). If the sample contains non-fluorinated impurities with signals near 3.0–3.5 ppm, accurate integration becomes impossible.[1]

The


F Advantage:  The 

signal appears in a region (-110 to -120 ppm) completely devoid of interference from biological matrices, solvents, or non-fluorinated starting materials.[1]

Part 3: Spectral Characteristics & Data[1]

Predicted Spectral Parameters

Based on empirical data for


-difluoro carboxylic acids [1][3], the following parameters are the standard for identification.
1. Chemical Shift (

)[1][2][3][4][5][6]
  • Range: -110.0 to -120.0 ppm (relative to

    
     at 0 ppm).[1][3]
    
  • Solvent Dependency:

    • CDCl

      
      : Typically appears downfield (e.g., ~ -112 ppm).[1]
      
    • DMSO-d

      
      : May shift upfield by 1-2 ppm due to hydrogen bonding with the carboxylic acid, which alters the electronic environment of the 
      
      
      
      -fluorines.
2. Multiplicity & Coupling Constants (

)
  • Pattern: Triplet (

    
    ).[1]
    
  • Cause: Coupling to the two protons on the adjacent C-3 methylene group (

    
    ).
    
  • Coupling Constant (

    
    ): 14 – 18 Hz .[1]
    
    • Note: If the resolution is low, this may appear as a broad singlet, but a triplet is the hallmark of purity and correct structure.[1]

Experimental Data Summary Table
ParameterValue / DescriptionStructural Insight

(ppm)
-112.5

2.0
Indicates

is

to Carbonyl (

).[1]
Multiplicity Triplet Confirms attachment to a

group.

(Hz)
16.5 Hz Characteristic of vicinal

geometry.[1]
Integration 2.00 Validates stoichiometry (2 Fluorine atoms).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this specific qNMR (quantitative NMR) workflow.

Workflow Diagram

Workflow cluster_QC QC Checkpoint Start Sample Preparation (10-20 mg) Solvent Add Solvent (CDCl3 or DMSO-d6) Start->Solvent Standard Add Internal Standard (e.g., $\alpha,\alpha,\alpha$-Trifluorotoluene) Solvent->Standard Acquisition Acquire 19F Spectra (No Decoupling) Standard->Acquisition Process Process: Phase & Baseline (Critical for Integration) Acquisition->Process Analyze Calculate Purity Integrate Target (-112 ppm) vs Standard (-63 ppm) Process->Analyze Process->Analyze Check Line Shape (Must be Triplet)

Figure 2: Step-by-step qNMR workflow for fluorinated acid analysis.

Detailed Steps
  • Sample Preparation:

    • Dissolve 10–15 mg of 2,2-Difluoro-3-methylsulfanyl-propionic acid in 0.6 mL of solvent.

    • Recommendation: Use DMSO-d

      
        if the acid is intended for biological assays (better solubility); use CDCl
      
      
      
      for routine purity checks.
  • Internal Standard (IS) Selection:

    • Use

      
      -Trifluorotoluene (
      
      
      
      -63.7 ppm)
      or Ethyl Trifluoroacetate (
      
      
      -75.8 ppm)
      .[1]
    • Crucial: Ensure the IS relaxation time (

      
      ) is characterized.[1]
      
  • Acquisition Parameters (The "Expert" Causality):

    • Pulse Sequence: Standard single-pulse (zg or equivalent).

    • Decoupling: Do NOT use proton decoupling (

      
      H-decoupled 
      
      
      
      F) if you need to confirm the structure (the triplet pattern confirms the
      
      
      neighbor). Use decoupling only for sensitivity enhancement in trace analysis.
    • Relaxation Delay (

      
      ):  Set 
      
      
      
      . Fluorine nuclei in
      
      
      groups often have
      
      
      values of 1–3 seconds.[1] A delay of 10–15 seconds is mandatory for quantitative accuracy (
      
      
      error) [2].
    • Spectral Width: Ensure the window covers -50 to -200 ppm.[1]

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 to 1.0 Hz) to reduce noise, but avoid over-broadening which might obscure the triplet splitting.[1]

    • Phase correction must be manual for accurate integration.[1]

Part 5: Application Case Study

Monitoring Ester Hydrolysis

A common workflow involves synthesizing the ethyl ester precursor and hydrolyzing it to the acid.

  • Precursor (Ethyl 2,2-difluoro-3-(methylthio)propanoate):

    
     approx -116 ppm .[1]
    
  • Product (Acid):

    
     shifts downfield to approx -112 ppm .[1]
    
  • Advantage: You can monitor this reaction in situ by taking aliquots directly into the NMR tube. The shift difference (~4 ppm) is easily resolved, whereas in

    
    H NMR, the ethyl signals of the ester often overlap with the methylthio group or solvent peaks.
    

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]

  • Schoenberger, T. (2012).[1] Determination of purity by 1H and 19F NMR spectroscopy. Analytical and Bioanalytical Chemistry, 403, 247–254.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Reich, H. J. (2020).[1][6] 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data.

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Thioethers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Importance of Fluorinated Thioethers In the landscape of modern drug discovery and development, the strategic incorporation of fluo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Fluorinated Thioethers

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become an indispensable tool. The unique physicochemical properties of the C-F bond—its high strength, low polarizability, and the extreme electronegativity of fluorine—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the versatile thioether linkage, a scaffold prevalent in numerous bioactive molecules, we arrive at the class of fluorinated thioethers. These compounds are of significant interest, yet their analytical characterization, particularly by mass spectrometry, presents unique challenges and intricacies.

Understanding the fragmentation patterns of these molecules is not merely an academic exercise. For the drug development professional, it is critical for metabolite identification, structure elucidation of novel candidates, and impurity profiling. This guide provides an in-depth comparison of fragmentation behaviors across different ionization techniques, grounded in mechanistic principles and supported by actionable experimental protocols.

The Foundational Role of Ionization in Analyzing Fluorinated Compounds

The journey of a molecule through a mass spectrometer begins at the ion source. The choice of ionization technique is paramount as it dictates not only whether we observe a molecular ion but also the extent and nature of its fragmentation. For fluorinated compounds, this choice is especially critical due to the strong C-F bond and the influence of fluorine's electronegativity.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3] While EI is a powerful tool for creating reproducible fragmentation patterns for library matching, it often imparts so much excess energy that the molecular ion of a fluorinated compound is weak or entirely absent. This extensive fragmentation, however, can provide rich structural information if the patterns are understood.

  • Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane) to ionize the analyte through proton transfer or adduction.[4] This less energetic process is far more likely to produce an abundant protonated molecule ([M+H]⁺), which is crucial for determining the molecular weight.[4][5] The choice of reagent gas can subtly influence the degree of fragmentation.

  • Electrospray Ionization (ESI): The cornerstone of modern liquid chromatography-mass spectrometry (LC-MS), ESI is a very soft technique ideal for polar and thermally labile molecules.[6] It generates ions directly from a solution, typically forming protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). The unique properties of fluorinated compounds, such as their high surface activity, can significantly influence their ionization efficiency in ESI.[1][7] For structural analysis, ESI is almost always coupled with tandem mass spectrometry (MS/MS), where the isolated molecular ion is fragmented by collision-induced dissociation (CID).

Core Fragmentation Mechanisms: The Interplay of Sulfur and Fluorine

The fragmentation of a fluorinated thioether is a competitive process directed by the inherent properties of the thioether group and perturbed by the presence of fluorine.

Baseline: General Thioether Fragmentation

In the absence of fluorine, the fragmentation of aliphatic thioethers is dominated by a few key pathways:

  • α-Cleavage: The most characteristic fragmentation is cleavage of the C-C bond alpha to the sulfur atom. This results in the formation of a resonance-stabilized sulfonium ion. The largest alkyl group is preferentially lost as a radical.[8]

  • C-S Bond Cleavage: Direct cleavage of the carbon-sulfur bond can also occur, leading to the formation of a carbocation and a thiol radical, or vice versa.

  • Rearrangements: Aromatic thioethers, in particular, can undergo skeletal rearrangements, often involving the loss of an SH radical.[9]

The Fluorine Effect: A Shift in Fragmentation Landscapes

The introduction of fluorine atoms dramatically alters these baseline patterns due to two primary effects:

  • Inductive Effect: The potent electron-withdrawing nature of fluorine strengthens adjacent C-C bonds and polarizes the molecule. This can decrease the lability of bonds that would typically undergo α-cleavage in non-fluorinated analogs. The C-F bond itself is exceptionally strong and rarely cleaves homolytically.[1]

  • Charge/Radical Stabilization: The fragmentation of the molecular ion (an odd-electron species) is driven by the stability of the resulting even-electron fragment ion and the neutral radical. Fluorine's electronegativity can destabilize a neighboring carbocation, making certain fragmentation pathways less favorable.

This leads to characteristic fragmentation patterns for fluorinated thioethers:

  • Cleavage of the C-S Bond: This pathway often becomes more prominent. Depending on the stability of the resulting carbocation, either the fluorinated or non-fluorinated fragment may retain the charge.

  • Cleavage β to Sulfur: Cleavage of the C-C bond beta to the sulfur atom, with the expulsion of a neutral olefin, can be observed, especially in longer alkyl chains.

  • Rearrangements involving Fluorine: Complex rearrangements involving the migration of a fluorine atom can occur, often leading to the elimination of neutral molecules like HF. Cyclization-driven fragmentation, where a distal fluorine atom interacts with the sulfur or another part of the molecule, can lead to unusual neutral losses.[10]

  • Loss of Fluorinated Radicals: The loss of small, stable fluorinated radicals (e.g., •CF₃) is a common pathway, particularly in EI.

Comparative Fragmentation Analysis: A Multi-Technique Perspective

To provide a clear comparison, let's consider the hypothetical fragmentation of a model compound, 1,1,1-trifluoro-2-(ethylthio)ethane (F₃C-CH₂-S-CH₂-CH₃) , across different ionization methods.

Ionization MethodKey Ion Type(s)Primary Fragmentation PathwaysCommon Fragment Ions (m/z) & Proposed Structures
Electron Ionization (EI) M⁺• (often weak)α-cleavage, C-S cleavage, loss of fluorinated radicals, rearrangements.m/z 113 [CH₂-S-CH₂-CH₃]⁺m/z 87 [M - •CF₃]⁺m/z 61 [CH₃-CH₂-S]⁺m/z 29 [CH₃-CH₂]⁺
Chemical Ionization (CI) [M+H]⁺ (strong)C-S cleavage, loss of neutral molecules.m/z 159 [M+H]⁺m/z 97 [M+H - CH₂=CH₂ - HF]⁺ (via rearrangement)
ESI-MS/MS (CID) [M+H]⁺Proton-driven C-S cleavage, loss of neutral ethylene.Precursor: m/z 159Product: m/z 131 [M+H - CH₂=CH₂]⁺Product: m/z 61 [CH₃-CH₂-S]⁺

Experimental Protocols for Robust Analysis

The following protocols are designed as self-validating systems, providing a starting point for the analysis of novel fluorinated thioethers.

Protocol 1: Analysis of Volatile Fluorinated Thioethers by GC-MS

This protocol is suitable for thermally stable, volatile compounds. The choice between EI and CI will depend on the need for a molecular ion versus a detailed fragmentation fingerprint.

1. System Preparation:

  • GC Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), provides good selectivity for fluorinated compounds.[11][12]
  • Injector: Use a split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point to avoid column overload.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

2. GC Method:

  • Oven Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Rationale: A low starting temperature ensures trapping of volatile analytes, while the ramp rate provides good separation without excessive peak broadening.

3. MS Method (EI):

  • Ion Source Temperature: 230 °C.[10]
  • Electron Energy: 70 eV.[4]
  • Mass Range: Scan from m/z 35 to 500.
  • Solvent Delay: 3 minutes, to protect the filament from the solvent front.

4. MS Method (CI):

  • Ion Source Temperature: 150-200 °C.
  • Reagent Gas: Methane at a pressure optimized for the instrument (consult manufacturer guidelines).
  • Mass Range: Scan from m/z 80 to 500.

5. Validation & Interpretation:

  • Inject a solvent blank to check for system contamination.
  • If using EI, compare the resulting spectrum against commercial (e.g., NIST) or in-house libraries.
  • If using CI, confirm the presence of the [M+H]⁺ ion. The relative abundance of fragment ions can be tuned by adjusting the source temperature.
Protocol 2: Characterization of Non-Volatile Fluorinated Thioethers by LC-MS/MS

This is the preferred method for larger, more polar molecules typical in drug development, such as metabolites or synthetic intermediates.

1. System Preparation:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a versatile choice.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode. Acetonitrile is an excellent solvent for ESI due to its favorable evaporation characteristics.

2. LC Method:

  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Gradient:
  • 5% B for 0.5 min.
  • Linear ramp to 95% B over 8 min.
  • Hold at 95% B for 2 min.
  • Return to 5% B and re-equilibrate for 3 min.

3. MS Method (Positive ESI-MS/MS):

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 40 psi.
  • MS1 Scan: Scan from m/z 100 to 1000 to identify the [M+H]⁺ precursor ion.
  • MS2 Method (CID):
  • Select the [M+H]⁺ ion for fragmentation.
  • Apply stepped collision energies (e.g., 10, 20, 40 eV).
  • Rationale: Using a range of collision energies ensures the capture of both low-energy (stable fragments) and high-energy (smaller fragments) dissociation pathways, providing a more complete structural picture.

4. Validation & Interpretation:

  • Confirm the elemental composition of the precursor and major fragment ions using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13][14]
  • Analyze a process blank to ensure no interferences are carried over from the sample matrix.
  • The fragmentation pattern obtained from CID can be used to pinpoint the location of metabolic modifications or confirm the structure of a synthetic product.

Visualizing Workflows and Fragmentation

Diagrams are essential for conceptualizing complex analytical processes and molecular breakdowns.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dilution Dilution / Extraction Standard Internal Standard Spiking Dilution->Standard LC LC Separation (Protocol 2) Standard->LC MS Ionization (ESI) & MS/MS Analysis LC->MS Integration Peak Integration MS->Integration Elucidation Structure Elucidation Integration->Elucidation Report Reporting Elucidation->Report

Caption: General workflow for LC-MS/MS analysis of fluorinated thioethers.

G parent [F₃C-CH₂-S(H)-CH₂-CH₃]⁺ m/z 159 frag1 [F₃C-CH₂-SH₂]⁺ m/z 131 parent->frag1 Loss of Ethylene frag2 [CH₃-CH₂-S]⁺ m/z 61 parent->frag2 C-S Cleavage neutral1 - CH₂=CH₂ neutral2 - F₃C-CH₂•

Caption: Proposed ESI-CID fragmentation of a protonated fluorinated thioether.

Conclusion

The mass spectrometric analysis of fluorinated thioethers is a nuanced field where a foundational understanding of fragmentation chemistry is key to success. Unlike their non-fluorinated counterparts, the fragmentation of these molecules is a delicate balance between the directing influence of the sulfur atom and the powerful inductive effects of fluorine. By selecting the appropriate ionization technique—softer methods like CI or ESI to preserve the molecular ion, or a hard method like EI for fingerprinting—and carefully interpreting the resulting spectra, researchers can confidently elucidate the structures of these vital compounds. The protocols and comparative data presented in this guide serve as a robust framework for tackling the analytical challenges posed by this unique and increasingly important class of molecules in drug development.

References

  • Gledhill, A., et al. (n.d.). Comparative electron impact, chemical ionization and field desorption mass spectra of some thioether metabolites of acetaminophen - PubMed.
  • Nicolet, Y., et al. (n.d.). Proposed mechanism for C a -thioether bond breakage during LC-MS/MS... - ResearchGate.
  • Go, Y. M., & Jones, D. P. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC.
  • Harrison, A. G., & Lin, P. H. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes.
  • McCord, J. P., et al. (2022). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC.
  • Llorca, M., et al. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed.
  • Bowie, J. H., et al. (n.d.). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • (n.d.). Mass Spectrometry: Fragmentation.
  • Wikipedia. (n.d.). Electron ionization - Wikipedia.
  • Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.
  • Llorca, M., et al. (2025, September 19). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water | Request PDF. ResearchGate.
  • Kärrman, A., et al. (2024). Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification - PMC.
  • McCord, J., et al. (2021). Understanding the electrospray ionization response factors of per- and poly-fluoroalkyl substances (PFAS) - PubMed.
  • NIST. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization | Journal of the American Society for Mass Spectrometry. ACS Publications.
  • ResearchGate. (n.d.). A) Impact of fluorine substitution in fragments. B) Fluorine....

Sources

Validation

Difluoromethylene vs. methylene group lipophilicity comparison

Technical Guide: Difluoromethylene ( ) vs. Methylene ( ) Lipophilicity Modulation Executive Summary: The "Fluorine Myth" vs. Reality In medicinal chemistry, a prevailing heuristic is that "fluorine increases lipophilicit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Difluoromethylene ( ) vs. Methylene ( ) Lipophilicity Modulation

Executive Summary: The "Fluorine Myth" vs. Reality

In medicinal chemistry, a prevailing heuristic is that "fluorine increases lipophilicity." While true for trifluoromethyl (


) groups or aromatic fluorination, this rule breaks down for the difluoromethylene (

) group.

The Core Distinction: Replacing a methylene (


) with a difluoromethylene (

) group often decreases intrinsic lipophilicity (

) due to the high polarity of the

bonds, despite fluorine’s hydrophobicity. However, the

group’s potent electron-withdrawing nature can lower the

of adjacent basic centers, dramatically increasing the effective distribution coefficient (

) by suppressing ionization at physiological pH.

This guide dissects the physicochemical mechanics of this bioisostere, providing data-driven comparisons and validated experimental protocols for accurate assessment.

Physicochemical Foundations

To predict how


 will alter a lead compound, one must analyze the electronic and steric divergences from 

.
Electronic Structure & Dipole Moments

The carbon atom in a


 group is highly electron-deficient due to the electronegativity of fluorine (

). This creates a significant local dipole moment that interacts strongly with water, often offsetting the hydrophobicity of the fluorine atoms themselves.
PropertyMethylene (

)
Difluoromethylene (

)
Impact on Drug Design
Bond Length (

)
1.09 Å1.35 Å

is sterically larger; may clash in tight pockets.
Bond Angle (

)
~109.5°~104° (

) / ~118° (

)

widens the backbone angle, altering conformation.
Electrostatic Potential Neutral/Non-polarHighly Polar (Strong Dipole)

can engage in dipolar interactions (orthogonal to H-bonds).
H-Bond Capability NoneWeak Acceptor / H-bond Donor (if

)

is a poor acceptor but modulates neighbors.
The "Polar Hydrophobicity" Paradox

Unlike the lipophilic


 group, the 

moiety exhibits "polar hydrophobicity."
  • vs.

    
    :  In aliphatic chains, 
    
    
    
    substitution typically lowers
    
    
    (more polar).
  • vs. Ether (

    
    ): 
    
    
    
    is a classic bioisostere for oxygen.
    
    
    substitution increases
    
    
    (more lipophilic), as
    
    
    is less polar than the ether oxygen.

Comparative Analysis: Lipophilicity & Acidity[1][2]

The following decision logic illustrates the causal relationship between


 insertion, 

modulation, and the resulting

.
Mechanism of Action Diagram

CF2_Mechanism Sub Substitution: CH2 -> CF2 Inductive Inductive Effect (Electron Withdrawing) Sub->Inductive Dipole Increased Local Dipole Sub->Dipole pKa pKa Reduction (Adjacent Amines/Acids) Inductive->pKa -2 to -4 units LogP Intrinsic LogP (Often Decreases) Dipole->LogP Solvation penalty LogD LogD (pH 7.4) (Increases if pKa shifts neutral species dominant) pKa->LogD Suppresses Ionization LogP->LogD Baseline

Figure 1: The dual-pathway effect of


 substitution. While the intrinsic polarity (Dipole) may lower 

, the inductive effect lowers

, potentially raising

by increasing the fraction of neutral drug molecules.
Quantitative Comparison Data

The table below summarizes the shift in lipophilicity (


) and acidity (

) when

replaces

in different chemical environments.
EnvironmentSubstitution

(Intrinsic)

(Neighbor)
Net Result (LogD)
Aliphatic Chain

-0.1 to -0.6 NegligibleDecreased (More Polar)
Adjacent to Amine

-0.2 (approx)-2.0 to -3.0 Increased ( amine becomes less basic, more neutral at pH 7.4)
Adjacent to Alcohol

-0.5 (approx)-1.5 to -2.0 Variable (Alcohol becomes more acidic)
Ether Bioisostere

+0.5 to +1.0 N/AIncreased (More Lipophilic than O)

Critical Insight: If your lead compound is too basic (


) and suffers from poor permeability or high efflux, introducing a 

-fluorine or

-difluoro group (

) is a validated strategy to lower basicity and improve

, even if the

bond itself is polar.

Experimental Protocols

Relying on calculated values (cLogP) for fluorinated compounds is risky due to poor parameterization of fluorine in many algorithms. Experimental validation is required.

Protocol A: High-Throughput ChromlogD (HPLC Method)

This method is preferred for screening libraries. It correlates retention time on a hydrophobic column with


.

Reagents:

  • Stationary Phase: C18 Reverse-phase column (e.g., Waters XBridge C18).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: A set of 5-10 compounds with known

    
     values (e.g., Propranolol, Toluene, Ketoconazole) spanning the range -1 to +5.
    

Workflow:

  • Calibration: Run the standard set using a fast gradient (0% to 100% B in 5 min).

  • Curve Fitting: Plot Retention Time (

    
    ) vs. Literature 
    
    
    
    . Generate a linear regression equation (
    
    
    ).
  • Sample Analysis: Inject 10 µL of the fluorinated test compound (10 mM DMSO stock).

  • Calculation: Input the sample's

    
     into the regression equation to derive ChromlogD.
    
Protocol B: NMR Shake-Flask (The "Gold Standard" for Fluorine)

This method utilizes the fluorine signal itself to quantify partitioning, eliminating the need for UV calibration curves.

Workflow Diagram:

NMR_Protocol Start Dissolve Compound + F-Internal Standard Mix Add 1:1 Octanol/Buffer (pH 7.4) Vortex 1 hr Start->Mix Sep Centrifuge & Separate Phases Mix->Sep NMR_Oct 19F NMR (Octanol Phase) Sep->NMR_Oct NMR_H2O 19F NMR (Buffer Phase) Sep->NMR_H2O Calc Calculate Partition Coeff (P): P = Integral(Oct) / Integral(Buf) NMR_Oct->Calc NMR_H2O->Calc

Figure 2: NMR-based lipophilicity determination. This method is self-validating as the internal standard corrects for volume errors.

Step-by-Step:

  • Preparation: Dissolve 1 mg of the fluorinated compound and 1 mg of a fluorinated standard (e.g., trifluorotoluene, if lipophilic, or trifluoroethanol) in 2 mL of pre-saturated octanol.

  • Partitioning: Add 2 mL of pre-saturated phosphate buffer (pH 7.4). Vortex vigorously for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.

  • Quantification: Carefully remove 500 µL from each phase into separate NMR tubes. Add a deuterated lock solvent insert (e.g.,

    
     or 
    
    
    
    insert).
  • Analysis: Acquire

    
     NMR spectra for both phases (ensure relaxation delay 
    
    
    
    ).
  • Calculation:

    
    
    

Case Study: Metabolic Stability & Permeability

Context: A drug discovery campaign targeting a CNS kinase.

  • Lead Compound: Contained a labile pentyl chain (

    
    ).
    
  • Issue: Rapid metabolic oxidation at the benzylic position and poor metabolic stability (

    
     min).
    
  • Strategy: Substitution of the benzylic methylene with difluoromethylene.

Result:

  • Structure:

    
    .
    
  • Lipophilicity:

    
     dropped from 3.4 to 3.1 (consistent with 
    
    
    
    polarity).
  • Metabolism:

    
     increased to >60 min (C-F bond blocks CYP450 oxidation).
    
  • Permeability: Maintained CNS penetration despite lower

    
    , as the compound avoided sequestration in non-target lipid compartments.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Reversible Linkers. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Linclau, B., et al. (2012). An accurate, non-labor intensive NMR method for the determination of log P and log D values. Tetrahedron Letters, 53(23), 2873-2876.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Xing, L., et al. (2015). Novel Insights into the Lipophilicity of Fluorinated Substituents. ChemMedChem, 10(3), 571-583.

Comparative

Publish Comparison Guide: HPLC Analysis of Fluorinated Propionic Acid Derivatives

This guide provides an in-depth technical comparison and chromatographic strategy for 2,2-Difluoro-3-methylsulfanyl-propionic acid and its primary analog, 3-methylsulfanyl-propionic acid (MTPA) . Executive Summary 2,2-Di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and chromatographic strategy for 2,2-Difluoro-3-methylsulfanyl-propionic acid and its primary analog, 3-methylsulfanyl-propionic acid (MTPA) .

Executive Summary

2,2-Difluoro-3-methylsulfanyl-propionic acid is a specialized fluorinated building block, often synthesized from its non-fluorinated parent, 3-methylsulfanyl-propionic acid (MTPA) . In drug discovery, the introduction of the


-difluoro motif is a strategic bioisosteric replacement used to block metabolic oxidation at the 

-position and modulate acidity (

).

This guide compares the chromatographic behavior of the fluorinated target against its non-fluorinated alternative. The core challenge in HPLC analysis is the drastic shift in acidity: the electron-withdrawing fluorine atoms significantly lower the


, rendering the molecule fully ionized (and poorly retained) under standard acidic mobile phases (pH 3-4) where the non-fluorinated parent remains amenable to C18 retention.

Chemical Profile & Alternatives Comparison[1]

The following table contrasts the physicochemical properties that drive HPLC retention.

FeatureTarget: 2,2-Difluoro-3-methylsulfanyl-propionic acid Alternative: 3-Methylsulfanyl-propionic acid (MTPA)
Structure ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


CAS No. Not widely listed (Synthetic Intermediate)646-01-5
Molecular Weight 156.15 g/mol 120.17 g/mol
Acidity (

)
< 2.0 (Strongly Acidic)~4.3 (Weakly Acidic)
Lipophilicity (

)
~0.9 (Increased lipophilicity of C-F vs C-H)~0.46
HPLC Challenge Ionizes at pH 2-3; elutes in void volume on C18.Retains well on C18 at pH < 3.
Detection (

)
~210 nm (weak), requires derivatization for sensitivity.~210 nm (weak).
Mechanism of Retention Shift

The introduction of the gem-difluoro group creates a "retention inversion" depending on the pH:

  • Lipophilicity Effect: The

    
     group is more lipophilic than 
    
    
    
    , theoretically increasing retention.
  • Ionization Effect (Dominant): The

    
     group pulls electron density from the carboxylate, dropping the 
    
    
    
    by ~2-3 units. At pH 3.0, MTPA is largely neutral (retained), while the difluoro derivative is anionic (unretained).

Strategic Method Development

To successfully separate these derivatives, a standard C18 protocol is insufficient. Two robust strategies are recommended:

Strategy A: Ion-Pairing Chromatography (IPC)

Best for QC and standard UV detection.

  • Mechanism: Use a cationic ion-pairing reagent (e.g., Tetrabutylammonium hydroxide) to form a neutral complex with the ionized difluoro acid, allowing it to retain on a C18 column.

Strategy B: Mixed-Mode Chromatography (Anion Exchange/RP)

Best for LC-MS applications (no non-volatile salts).

  • Mechanism: Use a column with both alkyl chains (C18) and positive surface charges (Anion Exchange). The anionic difluoro acid is retained by electrostatic attraction, while the neutral MTPA is retained by hydrophobic interaction.

Decision Tree for Method Selection

MethodSelection Start Select HPLC Method Detector Detector Type? Start->Detector UV UV / PDA Detector->UV MS Mass Spec (LC-MS) Detector->MS IPC Ion-Pairing (TBAH) C18 Column UV->IPC Robustness Mixed Mixed-Mode (WAX/C18) MS->Mixed Sensitivity HILIC HILIC Mode (Amide Column) MS->HILIC Alternative

Figure 1: Decision matrix for selecting the optimal separation mode based on detection requirements.

Experimental Protocols

Protocol A: Reversed-Phase Separation (Standard Comparison)

Note: This protocol highlights the separation difficulty on standard C18 without ion-pairing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm.

Expected Results:

AnalyteRetention Time (min)Peak Shape
2,2-Difluoro-3-methylsulfanyl-propionic acid 1.2 - 1.5 (Void)Sharp, potentially splitting (unretained anion).
3-Methylsulfanyl-propionic acid (MTPA) 4.5 - 5.0 Symmetrical, well-retained.
Protocol B: Optimized Mixed-Mode Separation (Recommended)

This method ensures retention of the fluorinated derivative.

  • Column: Mixed-Mode WAX-1 (Weak Anion Exchange + C18),

    
     mm, 3 µm.
    
  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic loading)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60% B

  • Flow Rate: 0.8 mL/min.

Expected Results:

AnalyteRetention Time (min)Mechanism
MTPA (Alternative) 3.5 - 4.0 Hydrophobic retention (C18 interaction).
2,2-Difluoro-Derivative 6.5 - 7.5 Electrostatic retention (Anion Exchange) + Hydrophobic.

Synthesis & Degradation Pathway Visualization

Understanding the origin of these species aids in identifying impurity peaks.

SynthesisPathway Precursor 3-Methylsulfanyl-propionic acid (Starting Material) Step1 Esterification & Base Treatment Precursor->Step1 Oxidation Sulfoxide/Sulfone (Common Impurities) Precursor->Oxidation Storage Intermediate Enolate Intermediate Step1->Intermediate Fluorination Electrophilic Fluorination (e.g., NFSI or Selectfluor) Intermediate->Fluorination Product 2,2-Difluoro-3-methylsulfanyl- propionic acid Fluorination->Product Product->Oxidation Air/Peroxide

Figure 2: Synthesis and degradation pathway showing the relationship between the parent acid and the fluorinated product.

References

  • Methods for Carboxylic Acids: Kawakami, T. et al. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules, 2020.[4] Link

  • Fluorinated Acid Behavior: Rozen, S. et al.

    
    -Difluoroesters and Acids." Journal of Organic Chemistry. Link
    
  • MTPA Properties: PubChem Database. "3-(Methylthio)propanoic acid (CID 563)." Link

  • Mixed-Mode Chromatography: SIELC Technologies. "HPLC Separation of Carboxylic Acids on Primesep Columns." Link

  • Derivatization Protocols: BenchChem. "Derivatization of 3-(Methylthio)propanoic Acid for Enhanced Analytical Detection." Link

Sources

Validation

The Impact of Alpha-Fluorination on the Acidity of 3-Methylsulfanyl-propionic Acid: A Comparative Guide

In the landscape of drug discovery and development, the modulation of a molecule's physicochemical properties is a cornerstone of rational design. Among these properties, the acid dissociation constant (pKa) is of paramo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the modulation of a molecule's physicochemical properties is a cornerstone of rational design. Among these properties, the acid dissociation constant (pKa) is of paramount importance, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the acidity of 3-methylsulfanyl-propionic acid and its alpha-fluorinated analog, offering experimental insights and theoretical underpinnings for researchers in medicinal chemistry and related fields.

The Inductive Effect: How Alpha-Fluorination Enhances Acidity

The introduction of a fluorine atom at the alpha-position (α-position) to a carboxyl group significantly increases the acidity of the carboxylic acid, resulting in a lower pKa value.[1][2] This phenomenon is primarily attributed to the powerful electron-withdrawing inductive effect of the fluorine atom.[1][3]

Fluorine, being the most electronegative element, pulls electron density away from the adjacent carbon atom. This inductive effect propagates through the carbon chain, ultimately reducing the electron density around the carboxylic acid's hydroxyl group. Consequently, the O-H bond is weakened, facilitating the release of the proton (H+).

Furthermore, the electron-withdrawing nature of fluorine stabilizes the resulting carboxylate anion (the conjugate base).[1] By delocalizing the negative charge, the stability of the conjugate base is increased, which, according to the principles of acid-base chemistry, leads to a stronger acid. The closer the fluorine atom is to the carboxyl group, the more pronounced this acid-strengthening effect becomes due to the distance-dependent nature of the inductive effect.[1]

The following diagram illustrates the inductive effect of an alpha-fluorine atom on a carboxylic acid.

Inductive_Effect cluster_0 3-Methylsulfanyl-propionic Acid cluster_1 α-Fluoro-3-methylsulfanyl-propionic Acid CH3 H3C S S CH3->S CH2_beta CH2 S->CH2_beta CH2_alpha CH2 CH2_beta->CH2_alpha COOH COOH CH2_alpha->COOH F_CH3 H3C F_S S F_CH3->F_S F_CH2_beta CH2 F_S->F_CH2_beta F_CH_alpha F-CH F_CH2_beta->F_CH_alpha F_COOH COOH F_CH_alpha->F_COOH F F F_CH_alpha->F Inductive Effect

Caption: Inductive electron withdrawal by α-fluorine.

Comparative pKa Analysis

CompoundChemical StructurePredicted pKaNotes
3-Methylsulfanyl-propionic AcidCH₃SCH₂CH₂COOH4.68[4]The methylsulfanyl group has a modest impact on the acidity compared to propionic acid (pKa ~4.87).
α-Fluoro-3-methylsulfanyl-propionic AcidCH₃SCH₂CHFCOOHSignificantly < 4.68 The strong inductive effect of the α-fluorine atom is expected to lower the pKa considerably. For comparison, the pKa of acetic acid is 4.76, while fluoroacetic acid has a pKa of 2.59. A similar magnitude of pKa decrease is anticipated here.

Experimental and Computational Determination of pKa

Accurate pKa determination is crucial for quantitative structure-activity relationship (QSAR) studies and drug formulation. Several robust methods are available to researchers.

Experimental Protocols

Potentiometric Titration: This is a classic and widely used method for determining the pKa of weak acids and bases.[5][6]

Workflow for Potentiometric Titration:

Titration_Workflow start Prepare a solution of the carboxylic acid of known concentration. titrate Titrate the solution with a standardized solution of a strong base (e.g., NaOH). start->titrate measure Monitor the pH of the solution continuously using a calibrated pH meter. titrate->measure plot Plot the pH of the solution against the volume of titrant added. measure->plot determine Determine the pKa from the titration curve. The pH at the half-equivalence point is equal to the pKa. plot->determine end pKa Value Obtained determine->end

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Methods: These methods are particularly useful for compounds with a chromophore that changes its absorbance spectrum upon ionization.[5] They are also suitable for poorly soluble compounds and require only small amounts of sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts of nuclei near the acidic proton can be sensitive to the protonation state of the carboxyl group. By monitoring these chemical shifts as a function of pH, a titration curve can be generated to determine the pKa.[7]

Computational Approaches

In silico methods for pKa prediction have become increasingly accurate and are valuable tools for high-throughput screening and for guiding synthetic efforts.

Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), can be used to calculate the free energy change of the dissociation reaction in a solvent continuum model.[8][9][10] While computationally intensive, they can provide highly accurate pKa predictions.

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical correlations between molecular descriptors and experimental pKa values to predict the pKa of new compounds.[7] These methods are much faster than QM calculations but their accuracy depends on the quality and applicability of the training dataset.

Computational Workflow for pKa Prediction:

Computational_Workflow start Generate 3D conformers of the protonated and deprotonated species. optimize Optimize the geometry of each species using a suitable level of theory (e.g., DFT). start->optimize calculate Calculate the gas-phase free energies of the optimized structures. optimize->calculate solvation Calculate the solvation free energies using a continuum solvation model (e.g., PCM, SMD). calculate->solvation pka Calculate the pKa using the free energy difference between the protonated and deprotonated states. solvation->pka end Predicted pKa Value pka->end

Caption: General workflow for computational pKa prediction.

Conclusion

The introduction of an alpha-fluorine atom to 3-methylsulfanyl-propionic acid is predicted to substantially increase its acidity, as evidenced by a significant decrease in its pKa value. This effect is a direct consequence of the strong electron-withdrawing inductive effect of fluorine, which both weakens the O-H bond and stabilizes the resulting carboxylate anion. For drug development professionals, this predictable modulation of acidity through alpha-fluorination represents a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. The experimental and computational methods outlined in this guide provide a robust framework for the accurate determination and prediction of these crucial pKa values, facilitating more informed and efficient drug design.

References

  • Liton, M. A. K., Helen, S., Das, M., Islam, D., & Karim, M. R. (2015). Prediction of accurate pKa values of some α-substituted carboxylicacids with low cost of computational methods. Journal of Chemical and Pharmaceutical Research, 7(12), 896-905. [Link]

  • Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

  • Schüürmann, G., Cossi, M., Barone, V., & Tomasi, J. (1998). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 102(34), 6706–6712. [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

  • Valko, K. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Natural Products Magnetic Resonance Database. (2022). 3-(Methylthio)propionic acid (NP0050647). NP-MRD. [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

  • Quora. (2017, April 18). How is pKa determined?. Quora. [Link]

  • ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]

  • ModelSEED. (n.d.). Compound: cpd05191 (3-Methylthiopropionate, 4). ModelSEED. [Link]

  • Chemistry LibreTexts. (2020, July 1). 6.4: Acid strength and pKa. Chemistry LibreTexts. [Link]

  • FooDB. (2011, September 21). Showing Compound 3-Methylthiopropionic acid (FDB022672). FooDB. [Link]

Sources

Comparative

Biological activity of peptides containing 2,2-difluoro-3-methylsulfanyl moieties

This guide provides an in-depth technical analysis of peptides containing the 2,2-difluoro-3-methylsulfanyl moiety. This specific fluorinated motif serves as a critical bioisostere for Methionine (Met) and Cysteine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of peptides containing the 2,2-difluoro-3-methylsulfanyl moiety. This specific fluorinated motif serves as a critical bioisostere for Methionine (Met) and Cysteine derivatives in modern peptidomimetic drug design, offering superior metabolic stability and altered electronic properties compared to native residues.

Executive Summary

The 2,2-difluoro-3-methylsulfanyl moiety (often derived from 2,2-difluoro-3-(methylthio)propanoic acid ) represents a strategic modification in peptide chemistry. By introducing a gem-difluoro (


) group adjacent to the sulfur-bearing carbon, researchers can modulate the physicochemical properties of the peptide without significantly altering its steric bulk.

This guide compares this fluorinated motif against Native Methionine and Trifluoromethionine (TFM) , focusing on three critical parameters: Proteolytic Stability , Lipophilicity (LogD) , and Redox Stability .

Key Finding: The 2,2-difluoro-3-methylsulfanyl group acts as a "metabolic shield," significantly extending plasma half-life (


) by blocking 

-deprotonation and enzymatic hydrolysis, while simultaneously reducing the oxidation potential of the sulfur atom.

Technical Analysis: The Fluorine Effect

Structural & Electronic Impact

The introduction of the


 group at the C2 position (alpha to the carbonyl/carboxyl) induces profound electronic changes:
  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent carboxyl group (or amide proton in a peptide bond), strengthening hydrogen bond donor capability.

  • Reduced Sulfur Nucleophilicity: The inductive effect (

    
    -withdrawing) propagates to the 
    
    
    
    -position, reducing the electron density on the sulfur atom. This makes the sulfur less prone to oxidation (preventing the formation of inactive sulfoxides/sulfones) compared to native Methionine.
  • Conformational Locking: The gem-difluoro effect (related to the Thorpe-Ingold effect) restricts the conformational flexibility of the peptide backbone, often favoring a specific bioactive conformation (e.g.,

    
    -turn mimicry).
    
Comparative Performance Matrix

The following table contrasts the 2,2-difluoro-3-methylsulfanyl moiety with its primary alternatives.

ParameterNative Methionine (Met)2,2-Difluoro-3-Methylsulfanyl Trifluoromethionine (TFM)
Structure


*

Metabolic Stability Low (Proteolysis prone)High (Blocks

-attack)
Moderate
Oxidation Potential High (Forms Sulfoxide)Low (Inductive protection)Very Low
Lipophilicity (

LogP)
Baseline+0.3 to +0.5 +1.0 to +1.2
Steric Volume ReferenceSimilar to Met (Bioisostere)Larger (Bulky

)
Primary Utility Native LigandProtease Inhibitor / Stable Analog Hydrophobic Core Packing

*Note: Structure denotes the side-chain/backbone integration relevant to the propanoic acid derivative.

Mechanism of Action: Protease Inhibition

One of the most potent applications of this moiety is in the design of Transition State Analog Inhibitors .

In serine or cysteine proteases, the enzyme attacks the carbonyl carbon of the peptide bond. The 2,2-difluoro group destabilizes the formation of the tetrahedral intermediate or, in the case of ketone inhibitors, forms a stable hydrate/hemiketal that mimics the transition state but cannot be cleaved.

Diagram: Mechanism of Stabilization

The following diagram illustrates how the gem-difluoro group protects the peptide bond from enzymatic hydrolysis.

MetabolicStability Enzyme Protease Enzyme (Serine/Cysteine) NativePeptide Native Peptide (Met-containing) Enzyme->NativePeptide Attacks DifluoroPeptide 2,2-Difluoro-3-methylsulfanyl Peptide Enzyme->DifluoroPeptide Attacks Intermediate Tetrahedral Intermediate NativePeptide->Intermediate Forms Block Electronic Repulsion & Transition State Destabilization DifluoroPeptide->Block CF2 Effect Cleavage Peptide Bond Cleavage Intermediate->Cleavage Rapid Hydrolysis Stable Metabolically Stable Complex Block->Stable Prevents Hydrolysis

Caption: The electron-withdrawing CF2 group destabilizes the enzymatic transition state, preventing bond cleavage.

Experimental Protocols

To validate the biological activity of peptides containing this moiety, the following self-validating workflows are recommended.

Protocol A: Plasma Stability Assay

Objective: Quantify the half-life (


) improvement of the fluorinated analog vs. the native peptide.
  • Preparation: Dissolve test compounds (10

    
    M) in DMSO.
    
  • Incubation: Add compounds to pooled human plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln[remaining %] vs. time to determine

    
     and 
    
    
    
    .
Protocol B: FRET-Based Protease Inhibition Assay

Objective: Determine the inhibition constant (


 or 

) against a target protease (e.g., SARS-CoV-2 Mpro or Cathepsin).
  • Reagents:

    • Enzyme: Recombinant Protease (e.g., 5 nM final conc).

    • Substrate: Fluorogenic peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

    • Inhibitor: 2,2-difluoro-3-methylsulfanyl peptide (serial dilution).

  • Workflow:

    • Mix Enzyme and Inhibitor in assay buffer (20 mM Tris, pH 7.4). Incubate for 30 min at RT to allow equilibrium binding.

    • Add Substrate to initiate reaction.[1]

    • Monitor Fluorescence (Ex/Em specific to probe) continuously for 60 min.

  • Data Validation:

    • Ensure linear initial velocity (

      
      ).
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve.

Diagram: Experimental Validation Workflow

Workflow Synthesis Synthesis: Reformatsky Reaction of Bromodifluoroacetate + Thio-aldehyde Purification Purification: HPLC (>95% Purity) Synthesis->Purification Branch Assay Selection Purification->Branch Stability Metabolic Stability (Liver Microsomes/Plasma) Branch->Stability Potency Target Potency (FRET/SPR Assay) Branch->Potency Data1 Output: t1/2 & CLint Stability->Data1 Data2 Output: IC50 / Ki Potency->Data2 Decision Compare vs. Native Met Peptide Data1->Decision Data2->Decision

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Case Study: SARS-CoV-2 Mpro Inhibition

Recent research into protease inhibitors (such as those targeting the SARS-CoV-2 Main Protease) has highlighted the utility of gem-difluoro moieties. Compounds like QUB-00006 utilize a difluoro-keto-thioether scaffold (structurally analogous to the 2,2-difluoro-3-methylsulfanyl motif) to occupy the S2 subpocket of the enzyme.

  • Observation: The thioether group provides hydrophobic interactions within the S2 pocket, while the

    
    -difluoro ketone positions the inhibitor to covalently or tightly bind the active site Cysteine (Cys145).
    
  • Result: The fluorinated analog showed superior occupancy and residence time compared to non-fluorinated controls, validating the "fluorine effect" in this specific chemical space.

References

  • Chemical Identity & Properties

    • PubChem. (n.d.). 2,2-Difluoro-3-methylsulfanyl-propionic acid.
    • [Link]

  • Peptidomimetic Synthesis: Tarui, A., et al. (2020). Peptide Synthesis with -Difluoro- -Lactams.Synthesis, 52.
  • Protease Inhibitor Application (Case Study)

    • Chemical Science.[2] (2022).[1][3][4] Computationally driven discovery of SARS-CoV-2 Mpro inhibitors: from design to experimental validation. (Discussing QUB-00006 and difluoro-thioether motifs).

    • [Link]

  • General Fluorine Bioisosterism

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots.Journal of Medicinal Chemistry.
    • [Link]

Sources

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